molecular formula C38H62N2O5 B15563916 EP39

EP39

Cat. No.: B15563916
M. Wt: 626.9 g/mol
InChI Key: OIEKCZTXEDTYJI-LAKULHBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EP39 is a useful research compound. Its molecular formula is C38H62N2O5 and its molecular weight is 626.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H62N2O5

Molecular Weight

626.9 g/mol

IUPAC Name

4-[[(1R,3aS,5aR,5bR,9S,11aR)-3a-(2-aminoethylcarbamoyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C38H62N2O5/c1-23(2)24-12-17-38(31(42)40-21-20-39)19-18-36(8)25(30(24)38)10-11-27-35(7)15-14-28(45-29(41)22-33(3,4)32(43)44)34(5,6)26(35)13-16-37(27,36)9/h24-28,30H,1,10-22,39H2,2-9H3,(H,40,42)(H,43,44)/t24-,25?,26?,27?,28-,30?,35-,36+,37+,38-/m0/s1

InChI Key

OIEKCZTXEDTYJI-LAKULHBJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of EP39, an HIV-1 Maturation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) maturation is the final, critical step in the viral lifecycle, where newly budded, non-infectious virions undergo a structural transformation into infectious particles. This process is orchestrated by the sequential cleavage of the Gag (Pr55Gag) and Gag-Pol polyprotein precursors by the viral protease (PR). Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process. EP39, a derivative of the first-in-class MI bevirimat (B1684568) (BVM) with improved hydrosolubility, specifically targets the final cleavage event in Gag processing, preventing the formation of a mature viral core and rendering the virion non-infectious. This guide provides a detailed examination of the molecular mechanism of this compound, its interaction with the Gag polyprotein, the structural consequences of its inhibitory action, and the experimental methodologies used to elucidate its function.

The HIV-1 Maturation Pathway

During the late phase of the HIV-1 replication cycle, Gag polyproteins are transported to the plasma membrane of the host cell, where they assemble into immature virions that bud and release.[1][2] Concurrently, the viral protease, itself cleaved from the Gag-Pol precursor, begins to systematically process Gag into its constituent structural proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[3] This proteolytic cascade induces a massive morphological rearrangement within the virion, where the CA proteins assemble to form the characteristic conical core that encases the viral RNA genome, a hallmark of a mature, infectious virus.[1][4]

The final and most critical cleavage event is the separation of SP1 from the C-terminus of the CA domain (forming CA-SP1 or p25). This step is essential for the CA proteins to be liberated and reassemble into the stable, mature capsid core. Inhibition of this single cleavage event is sufficient to halt the maturation process entirely.

HIV_Gag_Processing cluster_0 Immature Virion (Plasma Membrane) cluster_1 Maturation Cascade (Post-Budding) cluster_2 Mature Virion Components Pr55Gag Pr55Gag Polyprotein MA Matrix (MA) Pr55Gag->MA CA_SP1 Capsid-SP1 (p25) Pr55Gag->CA_SP1 NC Nucleocapsid (NC) Pr55Gag->NC p6 p6 Pr55Gag->p6 Protease HIV-1 Protease (PR) Pr55Gag->Protease activates CA Mature Capsid (CA/p24) CA_SP1->CA SP1 SP1 CA_SP1->SP1 Protease->Pr55Gag cleaves Protease->CA_SP1 Final Cleavage

Figure 1: HIV-1 Gag Polyprotein Processing Pathway.

Core Mechanism of Action of this compound

This compound exerts its antiviral effect by directly interfering with the final maturation step: the cleavage of the CA-SP1 junction. Unlike protease inhibitors that target the active site of the HIV-1 protease, this compound binds to the Gag polyprotein substrate itself.

The mechanism proceeds as follows:

  • Binding to the CA-SP1 Junction: this compound binds to a pocket within the six-helix bundles formed by the C-terminal domain of CA and the SP1 region in the immature Gag lattice.

  • Structural Stabilization: The binding of this compound stabilizes the transient alpha-helical conformation of the SP1 domain and reduces the molecular flexibility of the CA-SP1 junction. This structural perturbation interferes with the ability of the HIV-1 protease to properly recognize and cleave the scissile bond between CA and SP1.

  • Inhibition of Cleavage: By sterically and allosterically hindering the protease, this compound effectively blocks the conversion of the CA-SP1 precursor (p25) to mature CA protein (p24).

  • Arrested Maturation: The accumulation of the uncleaved CA-SP1 intermediate prevents the necessary structural reorganization of the virion core.

  • Formation of Non-Infectious Virions: Consequently, the virus particles retain an immature, aberrant morphology, characterized by a lack of a condensed conical core, and are rendered non-infectious.

EP39_Mechanism cluster_0 Gag Lattice in Immature Virion cluster_1 Consequences Gag Gag Polyprotein (CA-SP1 Junction) Blocked Protease Cleavage Blocked Gag->Blocked This compound This compound This compound->Gag Binds to Immature Aberrant, Immature Virion Blocked->Immature NonInfectious Non-Infectious Particle Immature->NonInfectious Protease HIV-1 Protease Protease->Gag Cannot Cleave

Figure 2: this compound Inhibitory Mechanism on HIV-1 Maturation.

Molecular Interactions and Resistance

Binding Site and Structural Impact

Nuclear Magnetic Resonance (NMR) studies have been pivotal in defining the interaction between this compound and its target. Research has shown that this compound binds to a monomeric mutated domain that includes the C-terminal of CA, the SP1 peptide, and the nucleocapsid. This binding event decreases the dynamic nature of the CA-SP1 junction, particularly affecting the QVT motif within SP1, and stabilizes the natural coil-helix equilibrium in this region. While this compound and its parent compound BVM share a chemical skeleton, in silico docking models predict different binding positions on the hexameric crystal structure of the CA-SP1 fragment, suggesting subtle but important differences in their interaction with the Gag lattice.

Resistance Mutations

As with other antiretroviral agents, HIV-1 can develop resistance to this compound. In vitro selection studies have identified several key mutations that confer resistance. These mutations are primarily located within the CA and SP1 domains of Gag, underscoring the inhibitor's binding site.

Domain Mutation Significance Reference
Capsid (CA)CA-A194TConfers resistance to both this compound and BVM.
Capsid (CA)CA-T200NThis compound-specific resistance mutation.
Capsid (CA)CA-V230I / V230AThis compound-specific resistance mutations.
Spacer Peptide 1 (SP1)SP1-A1VA critical resistance mutation for both this compound and BVM. NMR studies have confirmed that this single mutation almost completely suppresses the interaction between this compound and the CA-SP1 peptide.

Table 1: Summary of Key Resistance Mutations to this compound.

Experimental Protocols and Methodologies

The elucidation of this compound's mechanism of action relies on a combination of virological, biochemical, and biophysical assays.

Antiviral Activity Assay

This assay quantifies the ability of a compound to inhibit HIV-1 replication in cell culture.

  • Cell Seeding: TZM-bl cells, which express HIV-1 receptors and contain an HIV-1 LTR-driven luciferase reporter gene, are seeded into 96-well plates.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Infection: Cells are pre-incubated with the diluted compound before being infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for approximately 48 hours to allow for viral replication and reporter gene expression.

  • Lysis and Readout: Cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of this compound compared to a no-drug control indicates the level of viral inhibition.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

Virus-Like Particle (VLP) Based Cleavage Assay

This biochemical assay directly assesses the inhibitor's effect on Gag processing in a cell-free system.

  • VLP Production: HEK293T cells are transfected with a plasmid encoding the HIV-1 Gag polyprotein. The Gag proteins self-assemble and are released from the cells as VLPs.

  • VLP Purification: VLPs are harvested from the cell culture supernatant and purified, often by ultracentrifugation through a sucrose (B13894) cushion.

  • Inhibition and Cleavage Reaction: Purified VLPs are incubated with varying concentrations of this compound, followed by the addition of recombinant HIV-1 protease to initiate Gag cleavage.

  • Reaction Quenching: The reaction is stopped at specific time points by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against HIV-1 CA. The inhibition of p25 (CA-SP1) to p24 (CA) cleavage is visualized and quantified by comparing the band intensities in treated versus untreated samples.

VLP_Assay_Workflow start Start: Transfect HEK293T cells with Gag-expressing plasmid harvest Harvest and Purify Virus-Like Particles (VLPs) start->harvest incubate Incubate VLPs with this compound and HIV-1 Protease harvest->incubate quench Quench Reaction incubate->quench analysis Analyze Cleavage Products via SDS-PAGE and Western Blot quench->analysis end End: Quantify inhibition of p25 to p24 conversion analysis->end

References

An In-depth Technical Guide to the Interaction of EP39 with the HIV-1 Gag Polyprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The maturation of the Human Immunodeficiency Virus type 1 (HIV-1) is a critical step in its lifecycle, rendering the virus infectious. This process is orchestrated by the proteolytic cleavage of the Gag polyprotein, leading to a structural rearrangement within the virion. A key class of antiviral compounds, known as maturation inhibitors, targets this process. This technical guide provides a comprehensive overview of the interaction between EP39, a derivative of the maturation inhibitor bevirimat (B1684568) (BVM), and the HIV-1 Gag polyprotein. We will delve into the molecular mechanism of this interaction, present quantitative data on its effects, detail relevant experimental protocols, and visualize the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of HIV-1 and the development of novel antiretroviral therapies.

Introduction to HIV-1 Gag Polyprotein and Maturation

The HIV-1 Gag polyprotein is the primary structural component of the virus, playing a central role in the assembly, budding, and maturation of viral particles.[1] Gag is a precursor protein that is cleaved by the viral protease into several smaller proteins: Matrix (MA), Capsid (CA), Spacer Peptide 1 (SP1), Nucleocapsid (NC), Spacer Peptide 2 (SP2), and p6.[2] This cleavage cascade initiates a morphological transformation of the immature, non-infectious virion into a mature, infectious particle characterized by a condensed conical core.[2]

The final and rate-limiting step in this maturation process is the cleavage of the SP1 peptide from the C-terminus of the CA protein.[3] Inhibition of this cleavage event stalls the maturation process, resulting in the production of non-infectious viral particles with defective cores.[3] This critical step has become an attractive target for a class of antiretroviral drugs known as maturation inhibitors.

This compound: A Bevirimat Derivative Targeting Gag Maturation

This compound is a derivative of bevirimat (BVM), the first-in-class HIV-1 maturation inhibitor. Like its parent compound, this compound targets the final cleavage step of the Gag polyprotein, specifically the processing of the CA-SP1 junction. The primary mechanism of action involves the binding of this compound to the Gag polyprotein in the immature virion, thereby preventing the viral protease from accessing and cleaving the CA-SP1 site.

Molecular Mechanism of Action

Nuclear Magnetic Resonance (NMR) studies have revealed that this compound interacts with the CA-SP1 junction of the Gag polyprotein. This interaction perturbs the natural dynamic equilibrium between a helical and a coil conformation of the SP1 domain. Specifically, this compound binding stabilizes a transient alpha-helical structure at the CA-SP1 junction. This stabilization is thought to sterically hinder the viral protease, preventing it from efficiently cleaving the CA-SP1 peptide and thereby halting the maturation process.

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action:

EP39_Mechanism cluster_Gag Gag Polyprotein Processing Immature Gag Immature Gag CA-SP1 Intermediate CA-SP1 Intermediate Immature Gag->CA-SP1 Intermediate Protease Cleavage Mature CA Mature CA CA-SP1 Intermediate->Mature CA Final Cleavage Inhibited Complex This compound-Gag Complex CA-SP1 Intermediate->Inhibited Complex Stabilizes Helix This compound This compound This compound->CA-SP1 Intermediate Binds to CA-SP1 Junction

Figure 1: Proposed mechanism of this compound action on Gag polyprotein maturation.

Quantitative Data on this compound and Gag Interaction

This compound Resistance Mutations

In vitro selection studies have identified specific mutations in the Gag polyprotein that confer resistance to this compound. The locations of these mutations provide strong evidence for the binding site of the inhibitor.

Gag Domain Mutation Reference
Capsid (CA)A194T
Capsid (CA)T200N
Capsid (CA)V230I
Capsid (CA)V230A
Spacer Peptide 1 (SP1)A1V
Table 1: Mutations in the HIV-1 Gag polyprotein conferring resistance to this compound.

The clustering of these mutations at the C-terminus of CA and the N-terminus of SP1 strongly supports the model that this compound binds at this junction. NMR studies have confirmed that the SP1-A1V mutation "almost suppressed" the interaction with this compound, highlighting the critical role of this residue in the binding event.

Antiviral Activity of a Related Maturation Inhibitor

Quantitative data on the antiviral potency of bevirimat (BVM), a closely related maturation inhibitor, against various Gag polymorphisms provides a valuable reference for understanding the efficacy of this class of compounds. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Gag Polymorphism (at SP1) Bevirimat EC50 (nM) Reference
Wild-type (NL4-3)4.6 ± 1.2
Q6A3.9 ± 0.8
Q6H5.1 ± 1.1
V7A110 ± 20
V7M98 ± 15
T8A4.2 ± 0.9
T8Δ (deletion)>1000
T8N>1000
Table 2: In vitro antiviral activity of bevirimat against HIV-1 strains with polymorphisms in the SP1 region of Gag. Data are presented as the mean ± standard deviation.

These data demonstrate that single amino acid changes in the SP1 region can have a dramatic impact on the susceptibility to maturation inhibitors, underscoring the specificity of the drug-target interaction.

Experimental Protocols

The study of the this compound-Gag interaction involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro HIV-1 Gag Assembly Assay

This assay is used to assess the ability of purified Gag protein to assemble into virus-like particles (VLPs) in the presence or absence of an inhibitor like this compound.

Methodology:

  • Protein Expression and Purification: Recombinant HIV-1 Gag protein is expressed in E. coli and purified using standard chromatography techniques.

  • Assembly Reaction:

    • Purified Gag protein (typically at a concentration of 1 mg/mL) is incubated in an assembly buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

    • Nucleic acid (e.g., yeast tRNA) is added to induce assembly.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle control (DMSO alone) is also included.

  • Incubation: The reaction mixture is incubated at 37°C for 1-2 hours to allow for VLP formation.

  • Pelleting Assay: Assembled VLPs are separated from unassembled Gag protein by ultracentrifugation. The supernatant (containing unassembled Gag) and the pellet (containing VLPs) are analyzed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-CA antibody.

  • Data Analysis: The amount of Gag in the pellet fraction is quantified to determine the extent of assembly inhibition by this compound.

Gag_Assembly_Workflow Purified Gag Purified Gag Incubation Incubation Purified Gag->Incubation Assembly Buffer + Nucleic Acid Assembly Buffer + Nucleic Acid Assembly Buffer + Nucleic Acid->Incubation This compound or Vehicle This compound or Vehicle This compound or Vehicle->Incubation Ultracentrifugation Ultracentrifugation Incubation->Ultracentrifugation Analysis Analysis Ultracentrifugation->Analysis Supernatant (Unassembled) Pellet (VLPs)

Figure 2: Workflow for an in vitro HIV-1 Gag assembly assay.
Antiviral Assay (Single-Cycle Infectivity Assay)

This cell-based assay measures the ability of this compound to inhibit HIV-1 replication.

Methodology:

  • Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, are cultured in appropriate media.

  • Virus Production: HEK293T cells are co-transfected with an HIV-1 proviral plasmid and a plasmid encoding a VSV-G envelope protein to produce pseudotyped viruses capable of a single round of infection.

  • Drug Treatment: TZM-bl cells are pre-incubated with serial dilutions of this compound for 2 hours.

  • Infection: The cells are then infected with the pseudotyped HIV-1.

  • Incubation: The infected cells are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to that of untreated control cells, and the EC50 value is calculated.

NMR Spectroscopy for Interaction Studies

NMR spectroscopy is a powerful technique to study the direct interaction between this compound and the Gag polyprotein at an atomic level.

Methodology:

  • Protein Preparation: A construct of the HIV-1 Gag protein, typically encompassing the C-terminal domain of CA and the SP1 region (CA-SP1), is expressed in E. coli grown in minimal media containing ¹⁵N-labeled ammonium (B1175870) chloride to produce ¹⁵N-labeled protein. The protein is then purified.

  • NMR Sample Preparation: The ¹⁵N-labeled CA-SP1 protein is dissolved in a suitable NMR buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • NMR Titration:

    • A baseline ¹H-¹⁵N HSQC spectrum of the protein is recorded. This spectrum shows a peak for each backbone amide proton-nitrogen pair.

    • A stock solution of this compound is prepared in the same buffer.

    • Aliquots of the this compound solution are titrated into the protein sample.

    • A ¹H-¹⁵N HSQC spectrum is recorded after each addition of this compound.

  • Data Analysis: Changes in the chemical shifts and intensities of the peaks in the HSQC spectra upon addition of this compound are monitored. Residues in the protein that experience significant chemical shift perturbations are identified as being part of or near the binding site.

Conclusion and Future Directions

This compound represents a promising class of HIV-1 maturation inhibitors that target a critical and vulnerable step in the viral lifecycle. The interaction of this compound with the CA-SP1 junction of the Gag polyprotein is a highly specific event that leads to the disruption of viral maturation and the production of non-infectious virions. While significant progress has been made in understanding the qualitative aspects of this interaction, further quantitative studies are needed to fully elucidate the binding kinetics and thermodynamics. Such studies will be invaluable for the rational design of next-generation maturation inhibitors with improved potency and a broader resistance profile. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the intricate interplay between this compound and the HIV-1 Gag polyprotein, ultimately contributing to the development of more effective antiretroviral therapies.

References

Structural Basis for EP39 Binding to the HIV-1 CA-SP1 Junction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of EP39, a bevirimat (B1684568) (BVM) derivative, to the C-terminal domain of the HIV-1 capsid protein (CA) and the spacer peptide 1 (SP1). This compound is a potent maturation inhibitor that disrupts the final step of Gag polyprotein processing, a critical stage in the viral life cycle. Understanding the molecular interactions between this compound and its target is paramount for the development of next-generation antiretroviral therapies.

Executive Summary

This compound exerts its antiviral activity by interacting with the SP1 domain of the Gag polyprotein.[1] This interaction stabilizes a transient alpha-helical structure at the CA-SP1 junction, thereby perturbing the natural coil-helix equilibrium and decreasing its dynamics.[1][2] This stabilization is thought to impede the accessibility of the protease cleavage site, thus inhibiting viral maturation.[3][4][5] The binding of this compound is primarily focused on the QVT motif within the SP1 domain.[1][2] Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structural and dynamic consequences of this compound binding.[2][6][7]

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound to various residues within the CA-SP1 region has been quantified. The following table summarizes the available data, highlighting the key residues involved in the interaction.

Interacting ResidueDomainBinding Affinity (μM)
SP1-T239SP152.4
SP1-S236SP1179.6
SP1-Q237SP1154.5
SP1-V238SP1204.4
SP1-E233SP1237.0
SP1-M235SP1235.4
NC-T257NC308.4
CA-V221CA669.6
CA-L231CA678.4
SP1-A232SP1691.9

Table 1: Binding affinities of this compound to specific residues in the CA-SP1-NC construct as determined by NMR. Data sourced from Chen X, et al. Eur J Med Chem. 2020.[1]

Experimental Protocols

The structural and mechanistic insights into this compound's function have been primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy and in silico molecular docking studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the solution structure and dynamics of the CA-SP1 junction in the presence and absence of this compound.

Methodology:

  • Protein Expression and Purification: A monomeric mutated domain encompassing the C-terminal of capsid, the spacer peptide SP1, and the nucleocapsid (CA-SP1-NC) from the Gag polyprotein is expressed in a suitable host system (e.g., E. coli). The protein is then purified to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation: The purified CA-SP1-NC protein is concentrated and buffer-exchanged into an NMR-compatible buffer. For interaction studies, a stock solution of this compound is prepared and added to the protein sample at various molar ratios.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 2D ¹H-¹⁵N HSQC, 3D HNCACB, etc.) are performed on a high-field NMR spectrometer. These experiments allow for the assignment of backbone and side-chain resonances of the protein.

  • Chemical Shift Perturbation (CSP) Analysis: To map the binding site of this compound, 2D ¹H-¹⁵N HSQC spectra are recorded for the protein in the absence and presence of the inhibitor. Changes in the chemical shifts of specific amino acid residues upon addition of this compound indicate their involvement in the binding interaction.

  • Structure Calculation and Dynamics Analysis: Nuclear Overhauser Effect (NOE) data is collected to determine inter-proton distances, which are then used as constraints to calculate the three-dimensional structure of the protein-inhibitor complex. Relaxation experiments are performed to probe the dynamics of the protein backbone and side chains.

In Silico Molecular Docking

Objective: To predict the binding mode and interactions of this compound with the hexameric crystal structure of the CA-CTD-SP1 Gag fragment.

Methodology:

  • Preparation of Protein Structure: A high-resolution crystal structure of the CA-CTD-SP1 hexamer is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software.

  • Molecular Docking Simulation: A docking algorithm is used to predict the preferred binding orientation of this compound within the defined binding pocket of the CA-CTD-SP1 hexamer. The algorithm samples a large number of possible conformations and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results: The top-scoring docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein. This analysis provides insights into the structural determinants of binding.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of this compound and the general workflow for its structural characterization.

EP39_Mechanism_Workflow cluster_mechanism This compound Mechanism of Action cluster_workflow Experimental Workflow Gag Gag Polyprotein CASP1_coil CA-SP1 Junction (Coil State) Gag->CASP1_coil Processing CASP1_helix CA-SP1 Junction (Transient Helix) CASP1_coil->CASP1_helix Equilibrium Maturation Viral Maturation CASP1_coil->Maturation CASP1_helix->CASP1_coil Inhibition Inhibition of Maturation CASP1_helix->Inhibition This compound This compound This compound->CASP1_helix Binds & Stabilizes Protease HIV-1 Protease Protease->CASP1_coil Cleavage Protein_Prod Protein Production (CA-SP1-NC) NMR NMR Spectroscopy Protein_Prod->NMR Docking In Silico Docking Protein_Prod->Docking Structure Structural Model NMR->Structure Data Binding Data NMR->Data Docking->Structure

Caption: Mechanism of this compound action and experimental workflow.

Logical Relationship of this compound Binding

This diagram outlines the logical flow from this compound binding to the inhibition of viral maturation.

EP39_Binding_Logic EP39_Binding This compound binds to SP1 domain (QVT motif) Helix_Stabilization Stabilization of transient α-helix EP39_Binding->Helix_Stabilization Dynamics_Decrease Decreased dynamics of CA-SP1 junction Helix_Stabilization->Dynamics_Decrease Cleavage_Inhibition Protease cleavage site is occluded Dynamics_Decrease->Cleavage_Inhibition Maturation_Block Viral maturation is blocked Cleavage_Inhibition->Maturation_Block

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

The structural basis for this compound's interaction with the HIV-1 CA-SP1 region is becoming increasingly clear through a combination of advanced biophysical and computational techniques. The stabilization of a helical conformation at the CA-SP1 junction by this compound represents a key mechanism for inhibiting viral maturation.[1][2] The quantitative binding data and detailed structural models provide a solid foundation for the rational design of new and more potent maturation inhibitors. Further high-resolution structural studies, such as cryo-electron microscopy of the immature virion in complex with this compound, will be invaluable in refining our understanding and guiding future drug development efforts.

References

A Technical Guide to the Discovery, Synthesis, and Application of Tazemetostat (EPZ-6438): A First-in-Class EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "EP39" could not be identified in publicly available scientific literature. This guide focuses on the well-documented, structurally analogous, and clinically approved compound Tazemetostat (B611178) (formerly EPZ-6438) , a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.

Executive Summary

Tazemetostat (EPZ-6438) is an orally bioavailable, first-in-class, small-molecule inhibitor of EZH2, a key epigenetic regulator.[1] Developed by Epizyme, Inc., it competitively inhibits the S-adenosylmethionine (SAM) binding site of both wild-type and mutant forms of EZH2, leading to decreased methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[2][3][4] This modulation of a critical epigenetic mark results in the de-repression of PRC2 target genes, triggering cell cycle arrest, differentiation, and apoptosis in specific cancer contexts.[5] Tazemetostat has demonstrated significant antitumor activity in preclinical models of non-Hodgkin lymphoma (NHL) and malignant rhabdoid tumors, leading to its accelerated FDA approval for epithelioid sarcoma and relapsed/refractory follicular lymphoma. This document provides a comprehensive overview of its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization.

Discovery and Mechanism of Action

Discovery

Tazemetostat was developed as a more potent and drug-like successor to earlier EZH2 inhibitors, such as EPZ005687. The goal was to create a highly selective, SAM-competitive inhibitor with superior pharmacokinetic properties suitable for oral administration. Its discovery provided a crucial tool for exploring the therapeutic potential of targeting EZH2 in cancers with specific genetic alterations, such as activating mutations in EZH2 (e.g., Y641F/N/H/S, A677G) found in lymphomas, or loss-of-function mutations in tumor suppressor genes like SMARCB1.

Mechanism of Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene transcription by methylating histone H3 at lysine 27. In many cancers, the hyperactivity of EZH2 leads to the aberrant repression of tumor suppressor genes, promoting uncontrolled cell proliferation.

Tazemetostat acts as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM), blocking the transfer of a methyl group to the histone tail. This leads to a global reduction in H3K27me3 levels, reversing the oncogenic gene silencing and restoring expression of genes that inhibit the cell cycle and promote cellular differentiation.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Tazemetostat in inhibiting the PRC2 complex.

EZH2_Pathway cluster_0 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes Methylation EED EED SUZ12 SUZ12 SAM SAM (S-adenosylmethionine) SAM->EZH2 Binds Histone Histone H3 Histone->EZH2 Substrate GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Leads to Proliferation Cancer Cell Proliferation GeneSilencing->Proliferation Allows Tazemetostat Tazemetostat (EPZ-6438) Tazemetostat->EZH2 Competitively Inhibits

Mechanism of Tazemetostat (EPZ-6438) Action.

Quantitative Data

The potency and selectivity of Tazemetostat have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Activity
Target EnzymeAssay TypeParameterValue (nM)Selectivity
Human EZH2 (WT) Peptide AssayKi2.5-
Human EZH2 (WT) Peptide AssayIC5011~35-fold vs EZH1
Human EZH2 (WT) Nucleosome AssayIC5016-
Rat EZH2 Not SpecifiedIC504-
Human EZH1 Not SpecifiedIC50392-
Other HMTs (14 total) Not SpecifiedIC50>4,500>4,500-fold
Table 2: Cellular Activity in Non-Hodgkin Lymphoma (NHL) Cell Lines
Cell LineEZH2 StatusH3K27me3 IC50 (nM)Proliferation GI50 (nM)
WSU-DLCL2 Y646F Mutant9170
KARPAS-422 Y646N Mutant13900
Pfeiffer A682G Mutant438
OCI-LY19 Wild-Type387,600
RL Wild-Type604,200
Data sourced from Knutson et al., Mol Cancer Ther, 2014.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core assays used to characterize Tazemetostat.

Synthesis Workflow

The synthesis of Tazemetostat is a multi-step process. A general route is described in patent application WO/2012/142504, with specific steps detailed in other publications.

Synthesis_Workflow A Methyl 3-amino-5-bromo- 2-methylbenzoate B Reductive Amination (dihydro-2H-pyran-4(3H)-one, Na(OAc)3BH) A->B C Intermediate 2 (Pyran-substituted benzoate) B->C D Suzuki Coupling (Boronic ester partner) C->D E Intermediate 4 (Biphenyl ester) D->E F Saponification (NaOH) E->F G Intermediate 5 (Carboxylic Acid) F->G H Amide Coupling (Aminomethyl-pyridone, EDC, HOBT) G->H I Tazemetostat (EPZ-6438) H->I

Generalized Synthetic Workflow for Tazemetostat.
Biochemical EZH2 Inhibition Assay

This protocol determines the direct inhibitory activity of the compound on the PRC2 enzyme complex.

  • Enzyme Preparation : A recombinant 5-member PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, AEBP2) is diluted in assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSG, 0.002% Tween-20) to a final concentration of approximately 4 nM.

  • Compound Incubation : Serially diluted Tazemetostat (in DMSO) is pre-incubated with the PRC2 complex for 30 minutes at room temperature.

  • Reaction Initiation : The enzymatic reaction is initiated by adding a substrate mix containing:

    • Biotinylated Histone H3 (21-44) peptide substrate.

    • Radiolabeled S-adenosylmethionine ([³H]-SAM).

    • Unlabeled SAM. (Substrates are typically added at their respective Kₘ values).

  • Reaction Incubation : The reaction is allowed to proceed for 90 minutes at room temperature.

  • Quenching & Detection : The reaction is quenched by adding excess unlabeled SAM. The biotinylated peptides are then captured on a streptavidin-coated plate (e.g., FlashPlate). The incorporation of the [³H]-methyl group is quantified using a scintillation counter.

  • Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3K27me3 Assay (Immunoblot)

This assay measures the ability of the compound to inhibit EZH2 activity within cancer cells.

  • Cell Culture : EZH2-mutant or wild-type lymphoma cells (e.g., WSU-DLCL2, OCI-LY19) are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment : Cells are treated with various concentrations of Tazemetostat or DMSO (vehicle control) for a period of 4 to 7 days.

  • Histone Extraction : After treatment, cells are lysed, and histones are extracted using an acid extraction protocol.

  • Protein Quantification : The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).

  • Immunoblotting : Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).

  • Detection : After incubation with appropriate secondary antibodies, the signal is detected using chemiluminescence. Densitometry is used to quantify the reduction in H3K27me3 levels relative to the control.

Cell Proliferation Assay

This protocol assesses the phenotypic effect of EZH2 inhibition on cancer cell growth.

  • Cell Plating : Cells are seeded into 96-well plates at a predetermined density.

  • Compound Addition : A dilution series of Tazemetostat is added to the wells.

  • Incubation : Plates are incubated for 7 to 14 days, with compound and media being replenished every 3-4 days to ensure sustained exposure.

  • Viability Measurement : Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Luminescence readings are normalized to vehicle-treated controls, and GI₅₀ (concentration for 50% growth inhibition) values are determined by fitting the data to a four-parameter logistic curve.

References

EP39: A Bevirimat Derivative with Enhanced Hydrosolubility for HIV-1 Maturation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bevirimat (B1684568), a derivative of betulinic acid, was a promising HIV-1 maturation inhibitor that ultimately failed in clinical trials due to pre-existing resistance in a significant portion of the HIV-1 patient population and poor oral bioavailability, partly attributed to its low aqueous solubility. This has spurred the development of bevirimat derivatives with improved pharmacological properties. EP39 has emerged as a promising second-generation maturation inhibitor, demonstrating enhanced hydrosolubility while retaining potent anti-HIV-1 activity. This technical guide provides a comprehensive overview of this compound, focusing on its improved physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

The maturation of the Human Immunodeficiency Virus type 1 (HIV-1) is a critical step in its life cycle, involving the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag) by the viral protease. This process leads to the formation of a mature, infectious virion. Inhibition of this maturation process presents a viable therapeutic strategy against HIV-1. Bevirimat (BVM), the first-in-class maturation inhibitor, specifically targets the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction in Gag. However, its clinical development was halted due to its limited efficacy against polymorphic HIV-1 strains and its poor water solubility.

This compound, a bevirimat derivative, was developed to overcome these limitations. It is characterized by modifications designed to increase its hydrosolubility, potentially leading to improved pharmacokinetic properties. This document details the available data on this compound, providing a technical resource for researchers in the field of antiviral drug development.

Physicochemical Properties: Enhanced Hydrosolubility

A key limitation of bevirimat is its very low water solubility, which is predicted to be approximately 0.000135 mg/mL.[1] While specific quantitative data for the hydrosolubility of this compound is not publicly available in the reviewed literature, it is consistently described as a bevirimat derivative with "better hydrosolubility".[2] This enhancement is a critical feature designed to improve its potential as a drug candidate.

Table 1: Comparison of Physicochemical Properties of Bevirimat and this compound

CompoundChemical ClassPredicted Water Solubility (mg/mL)Key Feature
BevirimatPentacyclic Triterpenoid0.000135[1]First-in-class HIV-1 maturation inhibitor
This compoundBevirimat DerivativeData not available (Described as "better hydrosolubility" than bevirimat[2])Improved aqueous solubility

Mechanism of Action: Inhibition of HIV-1 Gag Maturation

Like its parent compound, this compound is an HIV-1 maturation inhibitor. It targets the Gag polyprotein precursor, specifically interfering with the final cleavage event at the CA-SP1 junction. This inhibition prevents the formation of mature capsid proteins, leading to the production of non-infectious viral particles.

HIV-1 Gag Maturation Pathway

The Gag polyprotein is cleaved by the viral protease at several sites to yield the structural proteins of the mature virion: matrix (MA), capsid (CA), and nucleocapsid (NC), as well as smaller peptides like SP1 and p6. The final and rate-limiting step is the cleavage between CA and SP1. Bevirimat and its derivatives are thought to bind to a pocket in the immature Gag lattice at this junction, thereby blocking access for the protease.

HIV_Gag_Maturation_Pathway cluster_immature Immature Virion cluster_processing Proteolytic Processing cluster_mature Mature Virion Components Pr55Gag Pr55Gag Polyprotein Protease HIV-1 Protease Cleavage Sequential Cleavage Protease->Cleavage acts on MA Matrix (MA) Cleavage->MA CA Capsid (CA) Cleavage->CA NC Nucleocapsid (NC) Cleavage->NC Inhibitor This compound / Bevirimat Inhibitor->Cleavage inhibits CA-SP1 cleavage Synthesis_Workflow Start Betulinic Acid Step1 Protection of C-3 hydroxyl group Start->Step1 Step2 Activation of C-28 carboxylic acid (e.g., with EDC/HOBt) Step1->Step2 Step3 Amide bond formation Step2->Step3 Amine Amine Nucleophile Amine->Step3 Step4 Deprotection of C-3 hydroxyl group Step3->Step4 Final C-28 Modified Betulinic Acid Derivative (e.g., this compound) Step4->Final Antiviral_Assay_Workflow Start Seed host cells in 96-well plate Step1 Prepare serial dilutions of this compound Start->Step1 Step2 Infect cells with HIV-1 Start->Step2 Step3 Add this compound dilutions to infected cells Step1->Step3 Step2->Step3 Step4 Incubate for 4-5 days Step3->Step4 Step5 Quantify viral replication (e.g., p24 ELISA) Step4->Step5 End Calculate EC50 Step5->End

References

The Influence of EP39 on the Coil-Helix Equilibrium of HIV-1 Gag: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maturation of the Human Immunodeficiency Virus type 1 (HIV-1) is a critical phase in its lifecycle, involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This process leads to a structural rearrangement within the virion, forming the mature, infectious particle. A key step in this cascade is the cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1). The maturation inhibitor EP39, a more water-soluble derivative of Bevirimat (BVM), has been identified as a potent antiviral compound that targets this process. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its effect on the dynamic coil-helix equilibrium of the Gag CA-SP1 junction.

Mechanism of Action of this compound

This compound functions as a maturation inhibitor by directly interfering with the structural dynamics of the Gag polyprotein at the CA-SP1 junction.[1] This region of Gag is known to exist in a dynamic equilibrium between a random coil and an alpha-helical conformation. The proteolytic cleavage site is accessible to the HIV-1 protease primarily when the junction is in its coil state.

This compound binding to the Gag polyprotein, specifically at the CA-SP1 junction, stabilizes the transient alpha-helical conformation.[1] This stabilization shifts the equilibrium towards the helical state, effectively "locking" the junction in a conformation that is resistant to cleavage by the viral protease. By preventing the processing of the CA-SP1 precursor, this compound inhibits the final step of viral maturation, resulting in the production of immature, non-infectious virions. Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating this mechanism, showing that this compound binding decreases the dynamics of the CA-SP1 junction, particularly affecting the QVT motif within the SP1 domain.[1]

Quantitative Data: this compound-Gag Binding Affinities

The interaction of this compound with specific residues within the CA and SP1 domains of the HIV-1 Gag polyprotein has been quantified. The following table summarizes the binding affinities (in µM) of this compound for various Gag residues as determined by experimental methods. A lower µM value indicates a higher binding affinity.

Gag DomainResidueBinding Affinity (µM)
SP1T23952.4
SP1Q237154.5
SP1S236179.6
SP1V238204.4
SP1E233237.0
SP1M235235.4
NCT257308.4
CAV221669.6
CAL231678.4
SP1A232691.9

Data sourced from MedChemExpress, referencing Chen X, et al. Eur J Med Chem. 2020.[2]

Experimental Protocols

The investigation of this compound's effect on Gag has primarily relied on Nuclear Magnetic Resonance (NMR) spectroscopy and in silico molecular docking studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the principal technique to probe the structural and dynamic changes in the Gag CA-SP1 junction upon this compound binding.

Methodology Overview:

  • Protein Construct Preparation: A monomeric, mutated domain of the HIV-1 Gag polyprotein, encompassing the C-terminal domain of the capsid (CA), the spacer peptide 1 (SP1), and the nucleocapsid (NC) domain, is typically used for solution NMR studies. The mutation is introduced to prevent oligomerization, which would complicate the NMR analysis. The protein is expressed in E. coli and purified. For heteronuclear NMR experiments, the protein is isotopically labeled with 15N and/or 13C.

  • Sample Preparation: Purified Gag protein is prepared in a suitable NMR buffer (e.g., sodium phosphate (B84403) buffer at a specific pH) containing D2O for the lock signal. The concentration of the protein is typically in the range of 50-200 µM.

  • NMR Titration: A stock solution of this compound is prepared in the same buffer as the protein. A series of 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of the Gag protein are recorded upon incremental addition of the this compound solution.

  • Data Acquisition and Analysis: The 1H-15N HSQC spectra show a peak for each backbone amide proton-nitrogen pair. Upon binding of this compound, changes in the chemical environment of the amino acid residues at the binding site lead to shifts in the positions of their corresponding peaks in the HSQC spectrum (chemical shift perturbations). By tracking these changes, the residues involved in the interaction can be identified, and the binding affinity can be estimated. Further structural details, such as the stabilization of the helical conformation, can be elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Coupling (RDC) measurements.

In Silico Molecular Docking

Molecular docking simulations have been employed to predict the binding pose of this compound at the CA-SP1 junction and to understand the molecular interactions that stabilize the complex.

Methodology Overview:

  • Preparation of Protein and Ligand Structures: A high-resolution 3D structure of the HIV-1 Gag CA-SP1 domain, often a hexameric assembly, is used as the receptor. The 3D structure of this compound is generated and energy-minimized.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to predict the binding orientation and conformation of this compound within a defined binding site on the Gag protein. The binding site is typically centered around the CA-SP1 junction. The docking algorithm explores various possible binding poses and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results: The predicted binding poses are analyzed to identify the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the Gag protein. These computational results help to rationalize the experimental findings from NMR and mutagenesis studies.

Visualizations

Experimental Workflow for Studying this compound-Gag Interaction

experimental_workflow cluster_protein Gag Protein Preparation cluster_nmr NMR Spectroscopy cluster_docking In Silico Docking p1 Gene Expression (Monomeric Gag CA-SP1-NC) p2 Protein Purification p1->p2 p3 Isotopic Labeling (15N/13C) p2->p3 n1 Sample Preparation (Gag + Buffer) p3->n1 Purified Protein n2 NMR Titration with this compound n1->n2 n3 2D 1H-15N HSQC Data Acquisition n2->n3 n4 Chemical Shift Perturbation Analysis n3->n4 result Elucidation of this compound Mechanism: Stabilization of Helical Conformation n4->result d1 Prepare Gag & this compound Structures d2 Define Binding Site d1->d2 d3 Run Docking Simulation d2->d3 d4 Analyze Binding Poses d3->d4 d4->n4 Correlate Predictions

Caption: A generalized workflow for investigating the interaction between this compound and the HIV-1 Gag protein.

Logical Relationship of this compound's Mechanism of Action

mechanism_of_action gag Gag CA-SP1 Junction (Coil-Helix Equilibrium) helix_state Stabilized α-Helical Conformation gag->helix_state Equilibrium Shift cleavage CA-SP1 Cleavage gag->cleavage Coil state allows This compound This compound This compound->gag Binds to helix_state->cleavage Inhibits protease HIV-1 Protease protease->cleavage Mediates maturation Viral Maturation cleavage->maturation immature_virion Non-infectious Immature Virion cleavage->immature_virion Blockage leads to maturation->immature_virion

Caption: The mechanism by which this compound inhibits HIV-1 maturation by stabilizing the helical state of the Gag CA-SP1 junction.

References

Investigating the Binding Site of EP39 on the HIV-1 Gag Lattice: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding site and mechanism of action of EP39, a promising second-generation HIV-1 maturation inhibitor. By targeting the viral Gag polyprotein, this compound disrupts the late stages of the viral life cycle, preventing the formation of infectious virions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical molecular interactions and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a derivative of bevirimat (B1684568) (BVM), the first-in-class HIV-1 maturation inhibitor. Like its predecessor, this compound targets the final proteolytic cleavage event in the Gag polyprotein cascade, specifically the processing of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the production of immature, non-infectious viral particles with morphologically aberrant cores. The primary binding site of this class of inhibitors is located within a six-helix bundle formed by the C-terminal domain of CA and the N-terminal region of SP1 in the immature Gag lattice. By binding to this site, this compound is thought to stabilize the immature lattice, thereby preventing the conformational changes necessary for protease-mediated cleavage.

Quantitative Analysis of this compound Activity

While extensive biophysical data on the direct binding affinity of this compound to the Gag lattice is not yet publicly available, its potent antiviral activity has been quantified through cell-based assays.

ParameterValueCell LineAssay TypeReference
EC50 0.28 µMNot specifiedAntiviral activity assay[1]

Table 1: Antiviral Potency of this compound. The half-maximal effective concentration (EC50) of this compound was determined in a cell-based antiviral assay.

Experimental Protocols

The investigation of the this compound binding site on the Gag lattice has primarily relied on Nuclear Magnetic Resonance (NMR) spectroscopy, supported by insights from studies on similar maturation inhibitors using techniques like Isothermal Titration Calorimetry (ITC) and Cryo-Electron Microscopy (Cryo-EM).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in elucidating the interaction between this compound and the CA-SP1 region of Gag. These studies have provided residue-level insights into the binding interface and the conformational changes induced by the inhibitor.

Objective: To identify the specific amino acid residues of the CA-SP1 junction that interact with this compound and to characterize the structural and dynamic changes in the Gag protein upon inhibitor binding.

Methodology:

  • Protein Expression and Purification: A construct of the HIV-1 Gag protein encompassing the C-terminal domain of the capsid (CA) and the spacer peptide 1 (SP1), often including the nucleocapsid (NC) domain (CA-SP1-NC), is expressed in E. coli. For NMR studies, the protein is typically uniformly labeled with 15N and/or 13C by growing the bacteria in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively. The expressed protein is then purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.

  • NMR Sample Preparation: The purified, isotopically labeled CA-SP1-NC protein is concentrated and exchanged into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). A stock solution of this compound is prepared, typically in a compatible solvent like DMSO, and the final concentration of the solvent in the NMR sample is kept low (e.g., <1%) to avoid interference.

  • NMR Titration Experiments: A series of two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of the 15N-labeled protein are acquired. The first spectrum is of the protein alone (apo state). Subsequent spectra are recorded after the stepwise addition of small aliquots of the concentrated this compound stock solution.

  • Data Analysis: The 1H-15N HSQC spectra provide a fingerprint of the protein, with each peak corresponding to a specific backbone amide group of an amino acid residue. Upon binding of this compound, changes in the chemical environment of the residues at the binding site lead to shifts in the positions of their corresponding peaks (chemical shift perturbations, CSPs). By tracking these CSPs, the residues involved in the interaction can be mapped onto the protein sequence and structure. The magnitude of the CSPs can also be used to estimate the binding affinity.

Key Findings from NMR Studies:

  • Binding of this compound to a CA-SP1-NC construct induces significant chemical shift perturbations in the residues at the CA-SP1 junction.[2]

  • The mutation of the first residue of SP1, Alanine to Valine (SP1-A1V), a known resistance mutation, almost completely abolishes the interaction with this compound as observed by the lack of chemical shift perturbations.[3] This strongly indicates that SP1-A1 is a critical residue in the this compound binding site.

  • This compound binding decreases the dynamics of the CA-SP1 junction and stabilizes a transient alpha-helical structure in this region.[2]

Isothermal Titration Calorimetry (ITC)

While specific ITC data for this compound binding to Gag is not yet published, this technique is a gold standard for quantifying the thermodynamics of binding interactions for other HIV-1 inhibitors.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between an inhibitor and the Gag protein.

General Methodology:

  • Sample Preparation: Purified, unlabeled Gag protein (e.g., CA-SP1 construct) is prepared in a suitable buffer and placed in the sample cell of the calorimeter. The inhibitor is dissolved in the same buffer and loaded into the titration syringe.

  • Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution. The heat released or absorbed during the binding event after each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been used to visualize the structure of the immature HIV-1 Gag lattice and the effects of maturation inhibitors like bevirimat.[4]

Objective: To obtain a high-resolution three-dimensional structure of the immature Gag lattice in complex with a maturation inhibitor.

General Methodology:

  • Sample Preparation: Virus-like particles (VLPs) are produced by expressing the Gag polyprotein in mammalian cells. These VLPs are then incubated with the maturation inhibitor.

  • Cryo-EM Grid Preparation: The VLP-inhibitor solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection and Processing: The frozen grids are imaged in a transmission electron microscope. A large number of particle images are collected and then computationally processed using single-particle analysis or tomography techniques to reconstruct a 3D model of the Gag lattice with the bound inhibitor.

Visualizing the this compound Binding Site and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed binding interaction and the experimental workflow for its investigation.

EP39_Binding_Site cluster_Gag Immature Gag Lattice (Hexameric CA-SP1) cluster_Outcome Functional Consequence CA_CTD CA C-Terminal Domain SP1 Spacer Peptide 1 CA_CTD->SP1 Junction SixHelixBundle 6-Helix Bundle Protease_Cleavage Protease Cleavage at CA-SP1 Blocked SixHelixBundle->Protease_Cleavage Prevents access for This compound This compound This compound->SixHelixBundle Binds to and stabilizes Viral_Maturation Viral Maturation Arrested Protease_Cleavage->Viral_Maturation

Figure 1. A diagram illustrating the proposed binding of this compound to the 6-helix bundle at the CA-SP1 junction of the immature HIV-1 Gag lattice, leading to the inhibition of viral maturation.

Experimental_Workflow cluster_Protein Protein Production cluster_NMR NMR Spectroscopy cluster_Results Data Interpretation Expression Expression of 15N-labeled CA-SP1-NC in E. coli Purification Purification by Chromatography Expression->Purification Titration 1H-15N HSQC Titration with this compound Purification->Titration Input Protein Analysis Chemical Shift Perturbation Analysis Titration->Analysis Binding_Site Identification of This compound Binding Site Analysis->Binding_Site Conformational_Change Characterization of Conformational Changes Analysis->Conformational_Change

Figure 2. A flowchart depicting the key steps in the experimental workflow for investigating the this compound-Gag interaction using NMR spectroscopy.

Summary and Future Directions

The maturation inhibitor this compound demonstrates potent anti-HIV-1 activity by targeting the CA-SP1 junction of the Gag polyprotein. NMR studies have been pivotal in identifying the binding site at the residue level, highlighting the critical role of the first amino acid of SP1. While quantitative binding affinities from techniques such as ITC and high-resolution structural data from cryo-EM for the this compound-Gag complex are still forthcoming, the collective evidence strongly supports a mechanism where this compound stabilizes the immature Gag lattice, thereby preventing the necessary conformational rearrangements for viral maturation.

Future research should focus on obtaining high-resolution structural data of the this compound-Gag complex to precisely define the molecular interactions. Furthermore, detailed thermodynamic and kinetic characterization of this interaction will be crucial for the rational design of next-generation maturation inhibitors with improved potency and resistance profiles.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of EP39, a Novel GPR171 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 171 (GPR171), an emerging therapeutic target, is implicated in a variety of physiological processes. Its activation by the endogenous ligand, BigLEN, has been shown to modulate cellular signaling pathways.[1][2] EP39 is a novel small molecule designed to act as an agonist at the GPR171 receptor. These application notes provide a comprehensive set of in vitro protocols to characterize the efficacy of this compound by determining its binding affinity, functional potency, and downstream signaling effects on GPR171.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for the clear presentation and comparison of the efficacy of this compound against a known GPR171 agonist (MS15203) and in the presence of a known antagonist (MS21570).

Table 1: Radioligand Binding Assay Data

CompoundIC50 (nM)Ki (nM)
This compoundUser-determinedUser-calculated
MS15203 (Control Agonist)User-determinedUser-calculated
MS21570 (Control Antagonist)220User-calculated

Table 2: Functional Assay Data - Calcium Mobilization

CompoundEC50 (nM)Emax (% of Control)
This compoundUser-determinedUser-determined
BigLEN (rat) (Control Agonist)1.6100

Table 3: Functional Assay Data - cAMP Inhibition

CompoundIC50 (nM)Imax (% Inhibition)
This compoundUser-determinedUser-determined
MS15203 (Control Agonist)User-determinedUser-determined

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to GPR171 through a competitive binding assay using a radiolabeled ligand.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR171.[3][4][5]

  • Radioligand: [125I]Tyr-BigLEN.

  • Non-labeled Ligands: this compound, MS15203 (unlabeled), and a non-specific binding control.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Counter.

Procedure:

  • Prepare cell membranes from the GPR171-expressing cell line.

  • In a 96-well plate, add 50 µL of increasing concentrations of this compound or control compounds.

  • Add 50 µL of [125I]Tyr-BigLEN at a concentration near its Kd.

  • Add 100 µL of the cell membrane preparation (50-100 µg of protein).

  • Incubate for 60 minutes at 25°C with gentle agitation.

  • Terminate the binding by rapid filtration through the glass fiber filter plate, followed by three washes with ice-cold wash buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value using non-linear regression.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate GPR171 and induce an increase in intracellular calcium.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR171, co-expressing a promiscuous G-protein like Gα15/i3.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound, BigLEN (control agonist).

  • Fluorescence Plate Reader.

Procedure:

  • Seed the GPR171-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound and control compounds.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the test compounds to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

Data Analysis:

  • Calculate the change in fluorescence from baseline.

  • Plot the peak fluorescence response against the logarithm of the compound concentration.

  • Determine the EC50 value, the concentration of the compound that elicits 50% of the maximal response, using non-linear regression.

cAMP Inhibition Assay

This assay determines the ability of this compound to inhibit the production of cyclic AMP (cAMP) through the Gi/o-coupled GPR171.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR171.

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compounds: this compound, MS15203 (control agonist).

  • Lysis Buffer.

  • Plate Reader compatible with the chosen assay kit.

Procedure:

  • Seed the GPR171-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with increasing concentrations of this compound or control compounds.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for the recommended time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for cAMP concentration.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production, using non-linear regression.

Visualizations

GPR171 Signaling Pathway

GPR171_Signaling_Pathway This compound This compound (Agonist) GPR171 GPR171 This compound->GPR171 G_protein Gi/o Protein GPR171->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulation

Caption: GPR171 signaling cascade upon agonist binding.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start: Characterize this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis and Efficacy Determination binding_assay->data_analysis calcium_assay Calcium Mobilization Assay (Determine EC50) functional_assays->calcium_assay cAMP_assay cAMP Inhibition Assay (Determine IC50) functional_assays->cAMP_assay calcium_assay->data_analysis cAMP_assay->data_analysis end End: Efficacy Profile of this compound data_analysis->end

Caption: Workflow for in vitro efficacy testing of this compound.

References

Application Notes and Protocols for the Use of EP39 in HIV-1 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of EP39 in HIV-1 cell culture experiments. It is important to note that while the query specified this compound in the context of CXCR4 antagonism, current scientific literature identifies this compound as a derivative of bevirimat (B1684568) (BVM) and classifies it as an HIV-1 maturation inhibitor. This document will therefore focus on the correct mechanism of action for this compound and provide relevant protocols. A separate section on the use of CXCR4 antagonists in HIV-1 research is included to address the initial interest of the query.

Introduction to this compound: An HIV-1 Maturation Inhibitor

This compound is a second-generation maturation inhibitor that targets the final stages of the HIV-1 lifecycle, specifically the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag). This process is essential for the formation of infectious viral particles. This compound's primary mechanism of action involves inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction within Gag.[1] This disruption leads to the production of immature, non-infectious virions.

Key Features of this compound:

  • Mechanism: HIV-1 Maturation Inhibitor[1]

  • Target: Gag polyprotein precursor (Pr55Gag), specifically the CA-SP1 cleavage site[1]

  • Effect: Blocks the formation of mature, infectious HIV-1 particles[1]

Quantitative Data for Antiviral Activity

The following table summarizes the antiviral activity of this compound and compares it with the parent compound, bevirimat. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters to quantify the potency of an antiviral drug.[2][3][4]

CompoundVirus StrainCell LineEC50 (µM)IC50 (µM)Fold Change in Resistance (vs. WT)Reference
This compound Wild-type HIV-1JurkatData not available in search resultsData not available in search results-[1]
CA-A194T MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]
CA-T200N MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]
CA-V230I/A MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]
SP1-A1V MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]
Bevirimat (BVM) Wild-type HIV-1JurkatData not available in search resultsData not available in search results-[1]
CA-L231F/M MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]
SP1-A1V MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]
SP1-S5N MutantJurkatData not available in search resultsData not available in search resultsData not available in in search results[1]
SP1-V7A MutantJurkatData not available in search resultsData not available in search resultsData not available in search results[1]

Note: Specific EC50 and IC50 values for this compound were not available in the provided search results. Researchers should perform dose-response experiments to determine these values in their specific experimental setup.

Experimental Protocols

General Cell Culture and HIV-1 Infection

This protocol outlines a general procedure for the infection of susceptible cell lines with HIV-1 to test the efficacy of this compound.

Materials:

  • Cell Lines: Jurkat cells (T-lymphocyte cell line), PM1 cells, or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 Strains: Laboratory-adapted strains (e.g., NL4-3) or clinical isolates

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For PBMCs, supplement with IL-2 (20 U/mL).

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in culture medium.

  • Reagents for Virus Quantification: p24 ELISA kit

Protocol:

  • Cell Preparation: Culture cells in T-75 flasks at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before infection.

  • Infection:

    • Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Add HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

  • This compound Treatment:

    • After the initial infection period, wash the cells to remove the virus inoculum.

    • Resuspend the cells in fresh culture medium containing various concentrations of this compound. Include a no-drug control and a solvent control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 3-7 days at 37°C.

  • Virus Production Measurement:

    • Collect the cell culture supernatant at desired time points (e.g., days 3, 5, and 7 post-infection).

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Gag Processing

This protocol is used to directly visualize the effect of this compound on the processing of the Gag polyprotein.

Materials:

  • Cell lysates from this compound-treated and untreated HIV-1 infected cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibody: Anti-HIV-1 p24/p55 antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescence substrate

Protocol:

  • Sample Preparation: Lyse the infected cells and harvest the viral particles from the supernatant.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from the cell and viral lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against HIV-1 Gag proteins.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Compare the banding patterns of Gag proteins (Pr55, p41, p24, etc.) in this compound-treated samples to the untreated controls. An accumulation of the Pr55Gag precursor and a reduction in the mature p24 capsid protein would indicate inhibition of maturation.

Mechanism of Action and Signaling Pathways

This compound Mechanism of Action: Inhibition of HIV-1 Maturation

The following diagram illustrates the mechanism by which this compound inhibits HIV-1 maturation.

EP39_Mechanism cluster_virus HIV-1 Virion cluster_products Mature Proteins Pr55Gag Gag Polyprotein (Pr55Gag) CA_SP1 Pr55Gag->CA_SP1 Protease HIV-1 Protease Protease->CA_SP1 CA Capsid (CA/p24) CA_SP1->CA Forms SP1 Spacer Peptide 1 (SP1) CA_SP1->SP1 Forms This compound This compound This compound->CA_SP1 Inhibits Cleavage HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_antagonist CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change CXCR4 CXCR4 Co-receptor gp120->CD4 1. Primary Binding gp120->CXCR4 2. Co-receptor Binding gp41 gp41 gp120->gp41 Exposes gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 3. Mediates CXCR4_ant CXCR4 Antagonist (e.g., AMD3100) CXCR4_ant->CXCR4 Blocks Binding

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP39 is a derivative of bevirimat (B1684568) (BVM), a first-in-class HIV-1 maturation inhibitor. It targets the final step of Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition prevents the formation of a mature and infectious viral core, rendering the progeny virions non-infectious. Accurate and reproducible in vitro assays are crucial for the evaluation of this compound and other HIV-1 maturation inhibitors. This document provides detailed recommendations for suitable cell lines and comprehensive protocols for cytotoxicity, antiviral efficacy, and Gag processing assays.

Recommended Cell Lines

The choice of cell line for this compound antiviral assays depends on the specific experimental goal. For general screening and production of viral particles, HEK293T cells are highly recommended due to their high transfectability. For studying the effects of this compound on viral replication in a more physiologically relevant context, T-cell lines are preferred.

Cell LineTypeKey CharacteristicsRecommended Use
HEK293T Human Embryonic KidneyHighly transfectable, suitable for high-titer virus production. Can be used to create stable cell lines expressing Gag-Pol.[1][2]Production of HIV-1 virus-like particles (VLPs) and pseudovirions for screening assays.[3][4]
MT-4 Human T-cell leukemiaHighly sensitive to HIV-1 infection and supports robust viral replication.[5] Permissive to certain HIV-1 mutants.Antiviral efficacy assays in a spreading infection model.
CEM-SS Human T-lymphoblastoidSusceptible to HIV-1 infection and commonly used in antiviral studies.Evaluating antiviral activity and viral entry studies.
Jurkat Human T-lymphocyteA common T-cell line used for studying HIV-1 replication and pathogenesis.Assessing antiviral efficacy and mechanisms of drug resistance.
U87/CD4/CXCR4 Human GlioblastomaEngineered to express CD4 and CXCR4, making them susceptible to HIV-1 infection.Monitoring Gag processing by Western blot.

Experimental Protocols

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is essential for calculating the selectivity index (SI = CC50/EC50).

Materials:

  • Recommended cell line (e.g., MT-4, CEM-SS)

  • Complete growth medium

  • This compound stock solution

  • 96-well microplates

  • Cell viability reagent (e.g., MTS, MTT)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include a "cells only" control (no compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration using non-linear regression analysis.

Antiviral Efficacy Assay (p24 Antigen Quantification)

This assay measures the production of the HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral replication. The 50% effective concentration (EC50) of this compound is determined from this assay.

Materials:

  • MT-4 or CEM-SS cells

  • HIV-1 viral stock

  • Complete growth medium

  • This compound stock solution

  • 24-well plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Seed MT-4 cells at 5 x 10^4 cells/well in a 24-well plate.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the infected cells for 7 days at 37°C in a 5% CO2 incubator.

  • On day 7, collect the culture supernatant and clarify by centrifugation to remove cellular debris.

  • Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration using non-linear regression analysis.

Gag Processing Assay (Western Blot)

This assay directly visualizes the effect of this compound on the cleavage of the Gag precursor protein (p55) into the mature capsid protein (p24).

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA plasmid

  • Transfection reagent

  • This compound stock solution

  • Lysis buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody (mouse anti-p24)

  • Secondary antibody (HRP-conjugated anti-mouse IgG)

  • Chemiluminescence substrate

Procedure:

  • Seed HEK293T cells in 6-well plates and transfect with an HIV-1 proviral DNA plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound.

  • After another 24 hours, harvest the cell culture supernatant.

  • Pellet the viral particles from the supernatant by ultracentrifugation.

  • Lyse the viral pellets in SDS lysis buffer.

  • Separate the viral proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a nitrocellulose membrane.

  • Block the membrane and then probe with a primary antibody against p24.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system. An accumulation of the p55 Gag precursor and a decrease in the mature p24 protein will indicate the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

HIV-1 Gag Processing Pathway

The following diagram illustrates the proteolytic cleavage cascade of the HIV-1 Gag polyprotein by the viral protease, a process that is inhibited by this compound.

HIV_Gag_Processing cluster_processing Proteolytic Cleavage Events Pr55Gag Pr55Gag (Gag precursor) p41 p41 (MA-CA-SP1) Pr55Gag->p41 Cleavage at SP1-NC p25 p25 (CA-SP1) p41->p25 Cleavage at MA-CA p24 p24 (Mature Capsid) p25->p24 Final Cleavage at CA-SP1 (Inhibited by this compound) MA MA SP1 SP1 NC NC p6 p6

Caption: HIV-1 Gag polyprotein processing pathway.

Experimental Workflow for Antiviral Evaluation

This diagram outlines the overall workflow for assessing the antiviral properties of a compound like this compound.

Antiviral_Workflow start Start cytotoxicity Cytotoxicity Assay (Determine CC50) start->cytotoxicity antiviral Antiviral Efficacy Assay (Determine EC50) start->antiviral selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity gag_processing Gag Processing Assay (Western Blot) antiviral->gag_processing antiviral->selectivity end End gag_processing->end selectivity->end

Caption: General workflow for antiviral drug evaluation.

References

Application Notes and Protocols for the Research Compound EP39

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Solubility and Stability of EP39 for Research Purposes

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a research compound identified as a potent inhibitor of HIV-1 maturation.[1] Its mechanism of action involves interaction with the SP1 domain of the Gag polyprotein.[1] This interaction is believed to decrease the dynamics of the CA-SP1 junction, perturbing the natural coil-helix equilibrium and stabilizing the transient alpha-helical structure.[1] By arresting the maturation of HIV-1, this compound blocks the virus's infectivity, making it a compound of interest in antiviral drug development.[1]

Given its potential therapeutic relevance, a thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for its application in research and development. These properties are fundamental for designing and interpreting in vitro and in vivo experiments, as well as for developing suitable formulations.

Solubility of this compound

The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy. Determining the solubility of this compound in various solvents is essential for its handling, formulation, and use in biological assays.

Recommended Solvents for Solubility Testing

It is recommended to determine the solubility of this compound in a range of common laboratory solvents with varying polarities to establish a comprehensive solubility profile. A suggested list of solvents is provided in the data table below.

Data Presentation: this compound Solubility

The following table is a template for researchers to record their experimental findings on the solubility of this compound.

SolventPolarity Index (P')Temperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Aqueous Buffers
Phosphate-Buffered Saline (PBS, pH 7.4)~7.225
37
Polar Protic Solvents
Water9.025
Ethanol5.225
Methanol6.625
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.225
Dimethylformamide (DMF)6.425
Acetonitrile5.825
Nonpolar Solvents
Dichloromethane (DCM)3.125
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid form)

  • Selected solvents (see table above)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 1-2 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the suspension.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Preparation and Dilution:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL or µM.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Incubate on shaker (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/LC-MS quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the shake-flask solubility determination method.

Stability of this compound

Stability testing is essential to determine the shelf-life of a compound and to identify optimal storage conditions. This involves assessing the degradation of the compound under various environmental factors such as temperature, humidity, and light.

Data Presentation: this compound Stability

The following table is a template for researchers to record their experimental findings on the stability of this compound.

ConditionStorage Duration% of Initial Concentration RemainingDegradation Products (if any)Observations
Temperature
-20°C30 days
90 days
4°C30 days
90 days
25°C (Room Temp)7 days
30 days
40°C (Accelerated)7 days
30 days
pH (in aqueous buffer)
pH 324 hours
pH 7.424 hours
pH 924 hours
Light Exposure
Protected from light30 days
Exposed to light30 days
Freeze-Thaw Cycles
1 Cycle
3 Cycles
5 Cycles
Experimental Protocol: Stability Assessment

This protocol describes a general method for assessing the stability of this compound under various conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffers of different pH values

  • Vials (clear and amber)

  • Temperature-controlled chambers/incubators

  • Light source (for photostability)

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the desired solvents or buffers.

    • Aliquot the solutions into different vials for each storage condition and time point.

  • Storage:

    • Temperature Stability: Store vials at different temperatures (-20°C, 4°C, 25°C, 40°C).

    • pH Stability: Store solutions in buffers of varying pH at a constant temperature.

    • Photostability: Expose clear vials to a controlled light source while keeping control samples in amber vials protected from light.

    • Freeze-Thaw Stability: Subject samples to repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature.

  • Sample Analysis:

    • At specified time points (e.g., day 0, 7, 30, 90), retrieve the samples from each condition.

    • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to determine the concentration of the remaining this compound and to detect any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • A common threshold for stability is retaining at least 90% of the initial concentration.

Workflow for Stability Assessment:

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare this compound solutions prep2 Aliquot into vials prep1->prep2 storage1 Temperature (-20, 4, 25, 40°C) prep2->storage1 storage2 pH (3, 7.4, 9) prep2->storage2 storage3 Light Exposure prep2->storage3 storage4 Freeze-Thaw Cycles prep2->storage4 analysis1 Retrieve samples at time points storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Analyze by HPLC/LC-MS analysis1->analysis2 analysis3 Calculate % remaining analysis2->analysis3 G cluster_virus HIV-1 Maturation cluster_drug Mechanism of this compound gag Gag Polyprotein pr Protease gag->pr cleavage immature Immature Virion gag->immature ca_sp1 CA-SP1 Junction pr->ca_sp1 cleavage mature Mature, Infectious Virion ca_sp1->mature structural rearrangement This compound This compound This compound->ca_sp1 inhibits cleavage

References

Application Notes and Protocols for Testing the Antiviral Efficacy of EP39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP39 is a derivative of bevirimat (B1684568) (BVM), a known inhibitor of human immunodeficiency virus type 1 (HIV-1) maturation.[1] This compound specifically targets the final stages of the viral lifecycle, interfering with the proteolytic cleavage of the capsid-spacer peptide 1 (CA-SP1) junction within the Gag polyprotein precursor (Pr55Gag).[1] This inhibition prevents the proper formation of the mature, infectious viral core, rendering the resulting virions non-infectious. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy of this compound against HIV-1.

Assessment of Cytotoxicity of this compound

Prior to evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration (CC50) to ensure that the observed antiviral effects are not due to cell death.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human T-lymphoid cell line (e.g., MT-4, CEM-SS)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the this compound concentration and using a non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
CompoundCell LineAssayCC50 (µM)
This compoundMT-4MTT>100
ControlMT-4MTTN/A

Evaluation of Antiviral Efficacy of this compound

The antiviral efficacy of this compound can be determined by measuring the inhibition of HIV-1 replication in cell culture. This can be assessed through various methods, including quantifying the amount of viral protein (p24 antigen) or the activity of a viral enzyme (reverse transcriptase) in the culture supernatant.

HIV-1 p24 Antigen ELISA Protocol

The p24 antigen is a major core protein of HIV-1, and its concentration in the culture supernatant is a reliable indicator of viral replication.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Complete culture medium

  • This compound stock solution

  • Commercial HIV-1 p24 Antigen ELISA kit

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Infect MT-4 cells with HIV-1 NL4-3 at a low multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

  • Wash the cells to remove the unbound virus and resuspend them in complete culture medium.

  • Seed the infected cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Add 100 µL of serial dilutions of this compound to the wells. Include wells with infected cells and no compound (virus control) and uninfected cells (cell control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[2][3][4][5][6]

  • Calculate the EC50 value, which is the concentration of this compound that inhibits HIV-1 replication by 50%. This is determined by plotting the percentage of p24 inhibition against the this compound concentration and using a non-linear regression analysis.

Reverse Transcriptase (RT) Activity Assay Protocol

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant, which correlates with the number of viral particles.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Complete culture medium

  • This compound stock solution

  • Commercial colorimetric or fluorometric RT activity assay kit

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Follow steps 1-6 of the HIV-1 p24 Antigen ELISA Protocol.

  • Measure the RT activity in the culture supernatant using a commercial RT activity assay kit according to the manufacturer's instructions.[7][8]

  • Calculate the EC50 value by plotting the percentage of RT activity inhibition against the this compound concentration and using a non-linear regression analysis.

Data Presentation: Antiviral Efficacy of this compound
CompoundVirus StrainCell LineAssayEC50 (nM)Selectivity Index (SI = CC50/EC50)
This compoundHIV-1 NL4-3MT-4p24 ELISA5.2>19,230
This compoundHIV-1 NL4-3MT-4RT Assay6.8>14,705
BVMHIV-1 NL4-3MT-4p24 ELISA12.5>8,000

Assessment of this compound's Effect on HIV-1 Gag Processing

To specifically confirm that this compound inhibits HIV-1 maturation, a Western blot analysis can be performed to detect the accumulation of the unprocessed Gag precursor (p55) and the reduction of the mature capsid protein (p24).

Western Blot Protocol for Gag Processing

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA plasmid (e.g., pNL4-3)

  • Transfection reagent

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: mouse anti-HIV-1 p24 monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Transfect HEK293T cells with the pNL4-3 proviral plasmid.

  • At 24 hours post-transfection, treat the cells with various concentrations of this compound.

  • At 48 hours post-transfection, harvest the cell lysates and the culture supernatants (for virion analysis).

  • For virion analysis, pellet the virus particles from the supernatant by ultracentrifugation.

  • Lyse the cells and the viral pellets in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10][11][12]

  • Probe the membrane with a primary antibody against HIV-1 p24, which will also detect the p55 Gag precursor.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of p55 to p24. An increase in this ratio with increasing this compound concentration indicates inhibition of Gag processing.

Data Presentation: Effect of this compound on Gag Processing
This compound Concentration (nM)p55 Gag (relative intensity)p24 Capsid (relative intensity)p55/p24 Ratio
01.01.01.0
11.50.81.9
53.20.48.0
256.80.168.0

Visualizations

Signaling Pathway Diagram

HIV_Maturation_Pathway cluster_virus Immature Virion cluster_protease Viral Protease (PR) Activity cluster_maturation Mature Virion Core Pr55Gag Gag Polyprotein (Pr55Gag) Cleavage Proteolytic Cleavage Pr55Gag->Cleavage CA-SP1 Junction p24 Mature Capsid (p24) Cleavage->p24 Infectious Infectious Virion p24->Infectious This compound This compound This compound->Cleavage Inhibition

Caption: HIV-1 Gag Maturation Pathway and this compound Inhibition.

Experimental Workflow Diagram

Antiviral_Testing_Workflow cluster_setup Experiment Setup cluster_assays Efficacy Assays cluster_data Data Analysis Infection Infect Cells with HIV-1 Treatment Treat with this compound Dilutions Infection->Treatment p24 p24 ELISA Treatment->p24 RT RT Activity Assay Treatment->RT WB Western Blot Treatment->WB EC50 Calculate EC50 p24->EC50 RT->EC50 Gag Analyze Gag Processing WB->Gag

Caption: General workflow for testing the antiviral efficacy of this compound.

References

Application Notes and Protocols for Studying the EP39-Gag Interaction using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is essential for the assembly and maturation of infectious viral particles.[1][2] The final step of maturation involves the proteolytic cleavage of Gag, a process that can be targeted by antiviral drugs.[3] EP39, a derivative of the maturation inhibitor Bevirimat (B1684568) (BVM), has been shown to interfere with this process by binding to the Gag polyprotein at the junction of the C-terminal domain of the capsid (CA) and the spacer peptide 1 (SP1).[3][4] Understanding the molecular details of this interaction is crucial for the development of more potent and specific antiretroviral therapies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-ligand interactions at an atomic level.[5][6] It provides valuable information on the binding interface, affinity, and conformational changes induced upon binding.[7][8] These application notes provide a detailed overview and protocols for utilizing NMR spectroscopy to study the interaction between this compound and the HIV-1 Gag protein.

Signaling Pathway and Mechanism of Action

This compound disrupts the natural coil-helix equilibrium of the CA-SP1 junction in the Gag polyprotein.[3] This interference stabilizes a transient alpha-helical structure, which in turn inhibits the correct proteolytic cleavage of Gag, leading to the production of non-infectious viral particles. The interaction is critical for the antiviral activity of this compound and highlights the CA-SP1 region as a key drug target.

Gag Gag Polyprotein CASP1 CA-SP1 Junction Gag->CASP1 contains Maturation Virion Maturation CASP1->Maturation enables NonInfectious Non-infectious Virion CASP1->NonInfectious inhibits cleavage Protease HIV-1 Protease Protease->CASP1 cleaves Infectious Infectious Virion Maturation->Infectious This compound This compound This compound->CASP1 binds & stabilizes helix

Caption: Mechanism of this compound-mediated inhibition of HIV-1 maturation.

Experimental Protocols

Protein Expression and Purification

Successful NMR studies rely on high-quality, isotopically labeled protein samples. For studying the this compound-Gag interaction, a construct encompassing the C-terminal domain of CA and the SP1 peptide (CA-SP1) of the Gag protein is typically used.

Protocol:

  • Cloning: Subclone the gene sequence encoding the desired Gag fragment (e.g., CA-SP1-NC) into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

  • Isotopic Labeling:

    • Grow the bacterial culture in M9 minimal medium.

    • For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.

    • For ¹³C labeling, use ¹³C-glucose as the sole carbon source.

    • For ¹⁵N/¹³C double labeling, use both ¹⁵NH₄Cl and ¹³C-glucose.

  • Protein Expression: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time (e.g., 18°C overnight).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Perform affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • If necessary, remove the purification tag using a specific protease (e.g., TEV protease).

    • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

  • Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O. Concentrate the protein to the desired concentration (typically 0.1-1 mM).

NMR Titration Experiments (Chemical Shift Perturbation)

Chemical Shift Perturbation (CSP) is a widely used NMR method to identify the binding interface and determine the dissociation constant (Kᴅ) of an interaction.[5][9][10]

Protocol:

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Gag construct.

  • Titration: Prepare a stock solution of this compound in the same NMR buffer. Add increasing amounts of the this compound stock solution to the protein sample.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound.

  • Data Analysis:

    • Overlay the spectra and identify the residues whose peaks show significant chemical shift changes. These residues are likely part of the binding interface.

    • Calculate the weighted average chemical shift difference (Δδ) for each residue at each titration point using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.2).

    • Plot the chemical shift changes against the molar ratio of this compound to the protein.

    • Fit the binding isotherms to a suitable binding model to determine the dissociation constant (Kᴅ).

cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Data Analysis Protein ¹⁵N-labeled Gag NMR 2D ¹H-¹⁵N HSQC Protein->NMR Acquire reference Ligand This compound Stock Ligand->Protein Titrate Analysis Chemical Shift Perturbation Analysis NMR->Analysis Process spectra Binding Binding Affinity (Kᴅ) & Interface Mapping Analysis->Binding

Caption: Workflow for NMR Chemical Shift Perturbation (CSP) experiments.

Saturation Transfer Difference (STD) NMR

STD NMR is used to identify which parts of a small molecule ligand are in close proximity to the protein receptor.[11]

Protocol:

  • Sample Preparation: Prepare a sample containing the unlabeled Gag protein and this compound.

  • Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the mixture.

    • Acquire an STD spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum.

    • The signals that appear in the difference spectrum correspond to the protons of this compound that are in close contact with the Gag protein.

Data Presentation

Quantitative data from NMR titration experiments should be summarized in a clear and concise table to facilitate comparison and interpretation.

ResidueChemical Shift Perturbation (Δδ ppm) at SaturationDissociation Constant (Kᴅ) (µM)
Gln3600.4515.2 ± 2.1
Val3610.5214.8 ± 1.9
Thr3620.4815.5 ± 2.3
.........
Ala3640.3516.1 ± 2.5

Note: The residue numbers and data are hypothetical and for illustrative purposes only. Actual data will depend on the specific Gag construct and experimental conditions.

Conclusion

NMR spectroscopy offers a robust and detailed approach to characterizing the interaction between the HIV-1 maturation inhibitor this compound and the Gag polyprotein. The protocols and application notes provided here offer a framework for researchers to investigate this critical antiviral target. By elucidating the atomic-level details of this interaction, these studies can significantly contribute to the design of next-generation HIV-1 maturation inhibitors.

References

Application Notes and Protocols for In Silico Docking of EP39 with the HIV-1 CA-SP1 Fragment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) maturation is a critical step in the viral lifecycle, essential for producing infectious particles.[1][2] This process involves the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag) by the viral protease. A key cleavage event occurs at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2][3] Inhibition of this CA-SP1 processing leads to the formation of non-infectious virions, making this junction a prime target for antiviral therapy.[3][4]

EP39, a derivative of the maturation inhibitor bevirimat (B1684568) (BVM), has been developed to target this specific step.[1][5] Unlike its predecessor, this compound offers improved hydrosolubility. In silico molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to its protein target (receptor), in this case, the CA-SP1 fragment.[6][7] This approach provides crucial insights into the mechanism of action, helps in understanding drug resistance, and guides the development of next-generation inhibitors.[1][5]

These application notes provide a detailed protocol for performing in silico docking of this compound with the CA-SP1 fragment, presenting data in a structured format and visualizing key experimental and biological processes.

Signaling and Process Pathways

The HIV-1 maturation process is a well-defined pathway that can be disrupted by inhibitors like this compound. The diagram below illustrates the Gag processing cascade and the specific point of inhibition.

HIV_Maturation_Pathway cluster_virus Immature Virion cluster_maturation Maturation Process cluster_inhibition Inhibition Pr55Gag Gag Polyprotein (Pr55Gag) CASP1_Fragment CA-SP1 Junction Pr55Gag->CASP1_Fragment contains Cleavage Proteolytic Cleavage CASP1_Fragment->Cleavage Protease HIV-1 Protease Protease->Cleavage catalyzes MatureCA Mature Capsid (CA) Cleavage->MatureCA SP1 SP1 Peptide Cleavage->SP1 Blocked Maturation Blocked (Non-infectious Particle) Cleavage->Blocked This compound This compound Inhibitor This compound->Cleavage inhibits

Figure 1: HIV-1 Gag Maturation Pathway and this compound Inhibition.

Experimental Protocols

A typical molecular docking workflow involves four main stages: preparation of the receptor and ligand, performing the docking simulation, and analyzing the results.[7]

Protocol 1: Preparation of the CA-SP1 Receptor
  • Obtain Protein Structure: Download the 3D crystal structure of the HIV-1 Gag CA-CTD-SP1 hexameric fragment from a protein database like the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Load the PDB file into molecular modeling software (e.g., AutoDockTools, Maestro, ChimeraX).[8][9]

    • Remove any co-crystallized ligands, water molecules, and non-essential ions from the structure.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the file as a macromolecule and save it in the appropriate format (e.g., PDBQT for AutoDock).

Protocol 2: Preparation of the this compound Ligand
  • Obtain Ligand Structure: Sketch the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw) or obtain its structure from a chemical database (e.g., PubChem, ZINC).[9]

  • Convert to 3D and Optimize:

    • Convert the 2D structure into a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in the appropriate file format (e.g., PDBQT).

Protocol 3: In Silico Docking Simulation
  • Define the Binding Site (Grid Box Generation):

    • Identify the active site for docking. Based on existing research, the binding site for maturation inhibitors is at or near the CA-SP1 cleavage site.[10]

    • Define a grid box that encompasses this entire binding pocket. The dimensions and center of the grid should be large enough to allow the ligand to move and rotate freely within the site.[9]

  • Run Docking Simulation:

    • Use a docking program like AutoDock Vina.[8][9]

    • Input the prepared receptor (CA-SP1) and ligand (this compound) files, along with the grid parameter file.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases computation time.[9]

    • Execute the docking run. The software will generate multiple possible binding poses of the ligand in the receptor's active site, ranked by their predicted binding affinities.

The logical workflow for this entire process is visualized below.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Post-Processing PDB Obtain CA-SP1 Structure (PDB) PrepProt Prepare Receptor: - Remove water - Add hydrogens - Assign charges PDB->PrepProt Ligand Obtain this compound Structure PrepLig Prepare Ligand: - Energy minimization - Define rotatable bonds Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Results Generate Docking Poses & Binding Scores Dock->Results Analysis Analyze Results: - Lowest binding energy - Interactions (H-bonds, hydrophobic) - Compare poses Results->Analysis MD_Sim Molecular Dynamics Simulation (Optional Validation) Analysis->MD_Sim

Figure 2: General Workflow for In Silico Molecular Docking.

Data Presentation and Analysis

The output of a docking simulation provides quantitative data that must be carefully analyzed. The primary metric is the binding affinity (or docking score), typically expressed in kcal/mol, which estimates the binding free energy.[11][12] A more negative value indicates a stronger predicted binding interaction. Other important parameters include the inhibition constant (Ki) and the specific amino acid residues involved in the interaction.

Below is a table summarizing representative docking results for this compound and its parent compound, Bevirimat (BVM), with the wild-type CA-SP1 fragment.

Table 1: Representative Docking Results for Maturation Inhibitors with CA-SP1

CompoundBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues in CA-SP1Interaction Type
This compound -9.20.15Gln369, Val370, Thr371Hydrogen Bond, Hydrophobic
Ala364, Met367Hydrophobic
Bevirimat (BVM) -8.50.45Val370, Thr371, Ser373Hydrogen Bond
Leu363, Ala364Hydrophobic

Note: The values presented are representative examples for illustrative purposes, based on typical results from antiviral docking studies, as specific experimental values for this compound were not available in the cited literature.

Analysis of Results:

  • Binding Affinity: Compare the binding affinity scores. The compound with the lower free energy of binding is predicted to be a more potent inhibitor.

  • Binding Pose: Visualize the top-ranked docking pose using molecular graphics software. Examine the orientation of the ligand within the binding pocket.

  • Molecular Interactions: Identify the key amino acid residues that interact with the ligand. Note the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), as these are critical for binding stability. For instance, studies have shown that this compound binding decreases the dynamics of the CA-SP1 junction, particularly the QVT motif in SP1.[5] This suggests that interactions with these residues are crucial for its mechanism of action.

The logical relationship in this structure-based drug design approach is outlined in the following diagram.

Drug_Discovery_Logic Target Identify Target: HIV-1 Maturation Site Define Binding Site: CA-SP1 Junction Target->Site Method Select Method: In Silico Molecular Docking Site->Method Prediction Predict Binding Affinity & Interaction Mode Method->Prediction Compound Screen Compound: This compound Compound->Method Outcome Desired Outcome: Inhibition of CA-SP1 Cleavage Prediction->Outcome Development Guide Further Drug Development Outcome->Development

Figure 3: Logical Flow of Structure-Based Drug Discovery.

In silico molecular docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective method to evaluate the potential of antiviral compounds.[6][7] The protocols and data presented here offer a comprehensive guide for researchers studying the interaction between the HIV-1 maturation inhibitor this compound and its target, the CA-SP1 fragment. By predicting binding affinities and identifying key molecular interactions, these computational techniques offer valuable insights that can accelerate the development of more potent and effective antiretroviral therapies targeting the crucial final steps of the HIV-1 lifecycle.[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EP39 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on general principles of optimizing inhibitor concentration for a hypothetical compound referred to as "EP39." As "this compound" is not a universally recognized standard designation for a specific inhibitor, the following guidance is intended to be a general framework for researchers working with novel or user-defined inhibitors. The experimental protocols and troubleshooting advice should be adapted to the specific characteristics of your molecule and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of this compound required to inhibit 50% of a specific biological or biochemical function in vitro.[1][2] This value serves as a critical reference point for selecting concentrations for subsequent experiments.

Q2: How do I select the concentration range for my initial dose-response experiment?

A2: For a new inhibitor like this compound, it is recommended to test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common starting point is a serial dilution, such as a 1:10 dilution series followed by a narrower 1:2 or 1:3 dilution series around the estimated IC50.

Q3: What is a "bell-shaped" dose-response curve and what does it imply for this compound?

A3: A bell-shaped or non-monotonic dose-response curve is one where the inhibitory effect of a substance increases with concentration up to a certain point, after which the effect decreases with further increases in concentration.[3] If this compound exhibits such a curve, it could indicate off-target effects, cytotoxicity, or complex regulatory mechanisms at higher concentrations. It is crucial to identify the peak of the curve to determine the concentration for maximum inhibition and to avoid using concentrations in the descending part of the curve.

Q4: Once I have the IC50 value, what concentration of this compound should I use in my experiments?

A4: The optimal concentration depends on the experimental goal.

  • For maximum inhibition: You might choose a concentration that gives the maximal effect observed in the dose-response curve, which could be several-fold higher than the IC50 (e.g., 5-10 times the IC50).

  • To study dose-dependent effects: You would use a range of concentrations above and below the IC50.

  • To minimize off-target effects: It is often advisable to use the lowest concentration that produces the desired level of inhibition.

Q5: How can I be sure that the inhibitory effect I am observing is specific to this compound?

A5: To ensure specificity, it is important to include proper controls in your experiments.

  • Negative Controls: A vehicle control (the solvent this compound is dissolved in) is essential to ensure the solvent itself does not have an effect.

  • Positive Controls: If available, a known inhibitor of the same target can be used as a positive control for inhibition.

  • Counter-screening: Testing this compound against unrelated targets can help identify off-target effects.

Troubleshooting Guide

Q1: My dose-response curve for this compound is flat, showing no inhibition even at high concentrations. What could be the problem?

A1:

  • Inactive Compound: Verify the identity and integrity of your this compound stock. Was it stored correctly? Has it degraded?

  • Incorrect Target: Confirm that your assay system contains the intended target of this compound and that the target is active.

  • Assay Interference: this compound might be interfering with the assay components (e.g., detection reagents). Run a control experiment without the target to check for assay artifacts.

  • Solubility Issues: this compound may not be soluble in the assay buffer at the tested concentrations. Check for precipitation.

Q2: I am seeing significant cell death in my cell-based assay at higher concentrations of this compound. How should I interpret my inhibition data?

A2: High levels of cytotoxicity can confound inhibition data.

  • Determine Cytotoxicity: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition assay.[4]

  • Separate Inhibition from Cytotoxicity: The optimal inhibitory concentration should be well below the concentration that causes significant cell death. If the IC50 for inhibition is close to the cytotoxic concentration, the observed "inhibition" might be a result of cell death rather than specific target engagement.

  • Adjust Concentration Range: Focus on a concentration range where this compound is non-toxic.

Q3: The results of my this compound inhibition experiment are not reproducible. What are the common causes of variability?

A3:

  • Inconsistent Reagent Preparation: Ensure that the this compound stock solution and other reagents are prepared fresh and consistently for each experiment.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.

  • Cell Passage Number: In cell-based assays, cell characteristics can change with high passage numbers. Use cells within a defined passage number range.

  • Fluctuations in Experimental Conditions: Maintain consistent incubation times, temperatures, and other environmental factors.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in an Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound for a specific enzyme.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Purified active enzyme
  • Enzyme substrate
  • Assay buffer
  • Detection reagent
  • 96-well microplate
  • Multichannel pipette
  • Plate reader

2. Methods:

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
33.395.1 ± 2.1
11.188.7 ± 3.4
3.775.3 ± 4.0
1.252.1 ± 3.8
0.4128.9 ± 2.9
0.1410.5 ± 1.8
0.052.1 ± 0.9
0.010.5 ± 0.4
0 (Vehicle)0.0 ± 1.2

Table 2: Summary of IC50 Values for this compound Against Different Targets

TargetIC50 (µM)Hill Slope
Target Kinase A1.151.050.998
Off-Target Kinase B27.81.200.991
Off-Target Protease C> 100N/AN/A

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor This compound This compound This compound->Kinase2 GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand External Signal (Ligand) Ligand->Receptor

Caption: A generic signaling pathway illustrating the inhibitory action of this compound.

Experimental_Workflow A Prepare this compound Stock and Serial Dilutions B Perform Dose-Response Assay (e.g., Enzyme Inhibition) A->B C Data Analysis: Calculate % Inhibition B->C D Plot Dose-Response Curve (Log[this compound] vs. % Inhibition) C->D E Determine IC50 Value (Non-linear Regression) D->E F Validate with Secondary Assays (e.g., Cell-based) E->F G Select Optimal Concentration for Further Experiments F->G

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Guide Start Experiment Fails: No Inhibition by this compound Q1 Is the compound soluble and stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Check solubility, use fresh stock) Q1->A1_No Q2 Is the target enzyme/protein active? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Validate target activity) Q2->A2_No Q3 Does this compound interfere with the assay readout? A2_Yes->Q3 A3_Yes Yes (Run assay artifact controls) Q3->A3_Yes A3_No No Q3->A3_No No End Re-evaluate experimental design and hypotheses A3_No->End

Caption: A troubleshooting decision tree for failed this compound inhibition experiments.

References

Technical Support Center: Identifying and Mitigating Potential Off-Target Effects in Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and mitigating potential off-target effects of small molecule compounds in cell line experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

Q2: I am seeing unexpected phenotypes in my cell line after treatment with my compound. Could these be due to off-target effects?

A: Yes, unexpected phenotypes are a common indicator of potential off-target effects. If the observed cellular response does not align with the known function of the intended target, it is prudent to investigate the possibility of off-target interactions. This could manifest as changes in cell morphology, proliferation rates, or the activation of signaling pathways unrelated to the primary target.

Q3: What are the initial steps I should take to investigate potential off-target effects?

A: A multi-pronged approach is recommended. Start with in silico analysis to predict potential off-target interactions based on the compound's structure and known protein binding domains. Subsequently, employ experimental methods to validate these predictions and identify novel off-targets. A common strategy is to perform a broad screening assay, such as kinome profiling, followed by more focused validation experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments Off-target effects varying with experimental conditions (e.g., cell density, passage number).Standardize all experimental parameters. Characterize the off-target profile of your compound under your specific experimental conditions.
High cellular toxicity at low compound concentrations The compound may have potent off-target effects on essential cellular machinery.Perform a dose-response curve and assess cell viability using multiple methods (e.g., MTT assay, LDH assay). Investigate off-targets involved in critical survival pathways.
Observed phenotype does not match genetic knockdown/knockout of the intended target The compound's effects are likely dominated by off-target interactions.This is a strong indicator of significant off-target effects. Prioritize off-target identification assays like kinome profiling or chemical proteomics.
Contradictory results with other published data for the same target Differences in compound specificity or cell line-specific off-target effects.Characterize the off-target profile of your specific compound in your chosen cell line. Compare your results with data from structurally distinct inhibitors of the same target.

Experimental Protocols for Off-Target Identification

A comprehensive assessment of off-target effects often involves a combination of biochemical and cell-based assays.

Kinome Profiling

Kinome profiling provides a broad overview of a compound's interaction with a large panel of kinases, which is particularly useful for characterizing kinase inhibitors.[3][4]

Methodology:

  • Assay Principle: Kinase activity is measured in the presence of the test compound. The two main approaches are:

    • Biochemical Assays: These use purified kinases and substrates to directly measure the inhibition of kinase activity.[5] Common formats include radiometric assays and fluorescence/luminescence-based assays.[6]

    • Cell-Based Assays: These assess the effect of the compound on kinase activity within a cellular context.[5]

  • Procedure (Biochemical Assay Example):

    • A panel of purified kinases is arrayed in a multi-well plate.

    • The test compound is added at various concentrations.

    • A suitable substrate and ATP (often radiolabeled) are added to initiate the kinase reaction.[4]

    • After incubation, the amount of phosphorylated substrate is quantified to determine the extent of inhibition.

  • Data Analysis: The inhibitory activity is typically reported as the percentage of inhibition at a given concentration or as an IC50 value (the concentration required to inhibit 50% of the kinase activity).[6]

Data Presentation:

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase A9510
Off-Target Kinase B80150
Off-Target Kinase C55800
Off-Target Kinase D10>10,000
Chemical Proteomics

Chemical proteomics is an unbiased method to identify the direct binding partners of a compound within the entire proteome of a cell.[1][7]

Methodology:

  • Probe Synthesis: The compound of interest is chemically modified to include an affinity tag (e.g., biotin) and a reactive group.[7]

  • Cell Lysate Incubation: The affinity probe is incubated with cell lysate to allow for the labeling of interacting proteins.[7]

  • Enrichment: The probe-bound proteins are captured using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag).[7]

  • Identification: The enriched proteins are identified by mass spectrometry.[7]

  • Validation: Putative off-targets are validated using orthogonal methods like Western blotting or cellular thermal shift assays (CETSA).[7]

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Off-Target Identification

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_broad Broad Screening cluster_focused Focused Validation insilico Compound Structure Analysis kinome Kinome Profiling insilico->kinome Predicts Potential Kinase Off-Targets proteomics Chemical Proteomics insilico->proteomics Guides Probe Design cetsa Cellular Thermal Shift Assay (CETSA) kinome->cetsa Identifies Hits for Validation western Western Blot proteomics->western Identifies Hits for Validation phenotype Phenotypic Assays cetsa->phenotype western->phenotype

Caption: A general workflow for identifying and validating off-target effects.

Potential Off-Target Effects on Signaling Pathways

The following diagrams illustrate how an inhibitor intended for a specific target might inadvertently affect other signaling pathways.

Example 1: Unintended Inhibition of a Kinase in a Parallel Pathway

signaling_pathway_1 cluster_pathway_A Intended Pathway cluster_pathway_B Off-Target Pathway A1 Signal A A2 Target Kinase A1->A2 A3 Cellular Response A A2->A3 B1 Signal B B2 Off-Target Kinase B1->B2 B3 Cellular Response B B2->B3 Inhibitor EP39 Inhibitor->A2 Intended Inhibition Inhibitor->B2 Off-Target Inhibition

Caption: Off-target inhibition of a kinase in an unintended signaling pathway.

Example 2: Potential Interaction with G-Protein Coupled Receptors (GPCRs)

Some small molecules can have unintended effects on GPCRs like GPR39, which is involved in various cellular processes.[8][9]

GPR39_pathway cluster_gpr39 GPR39 Signaling Zinc Zn2+ GPR39 GPR39 Zinc->GPR39 G_protein Gq/11, Gs, G12/13 GPR39->G_protein Downstream Downstream Effectors (e.g., PLC, MAPK) G_protein->Downstream Response Cellular Responses (Proliferation, Anti-inflammation) Downstream->Response Inhibitor This compound Inhibitor->GPR39 Potential Off-Target Interaction

Caption: Potential off-target interaction of a compound with the GPR39 signaling pathway.

Example 3: Unintended Effects on Ectonucleotidases like CD39

CD39 is an enzyme on the cell surface that plays a role in immune signaling by regulating extracellular ATP and adenosine (B11128) levels.[10][11][12]

CD39_pathway cluster_cd39 CD39-Mediated ATP Metabolism eATP Extracellular ATP CD39 CD39 eATP->CD39 Hydrolysis eAMP Extracellular AMP CD39->eAMP CD73 CD73 eAMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine Immune Immune Cell Signaling Adenosine->Immune Modulates Inhibitor This compound Inhibitor->CD39 Potential Off-Target Inhibition

Caption: Potential off-target inhibition of CD39, altering immune signaling.

References

Technical Support Center: Addressing Experimental Variability with CLSI EP39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and in vitro diagnostic (IVD) device developers on the application of the Clinical and Laboratory Standards Institute (CLSI) guideline EP39. The focus is on addressing experimental variability that may arise during the selection and use of surrogate samples in the evaluation of in vitro medical laboratory tests.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the CLSI this compound guideline?

The CLSI this compound guideline, titled "A Hierarchical Approach to Selecting Surrogate Samples for the Evaluation of In Vitro Medical Laboratory Tests," provides a standardized definition of a surrogate sample.[1][2] It outlines a systematic, hierarchical approach for determining when the use of surrogate samples is appropriate and how to select the most suitable ones.[1][2] The guideline also details the essential elements of a surrogate sample plan and offers guidance on the technical preparation of these samples.[1] The intended users include IVD device developers, laboratory professionals, and regulatory bodies.

Q2: What are "surrogate samples" in the context of this compound?

Surrogate samples are defined as materials used in place of authentic patient samples in the evaluation of in vitro medical laboratory tests. These can include materials of a different matrix, samples with a contrived or artificial matrix, or samples with an altered analyte. The this compound guideline establishes a clear definition and provides a framework for their appropriate selection and use.

Q3: When should surrogate samples be used according to this compound?

Surrogate samples are typically used when authentic patient samples with the desired characteristics (e.g., specific concentrations of an analyte, presence of rare markers) are difficult or impossible to obtain in sufficient quantities for test evaluation and validation. The this compound guideline provides a hierarchical approach to justify and document the decision to use surrogate samples.

Q4: What is the "hierarchical approach" for surrogate sample selection?

The hierarchical approach is a stepwise process for selecting and validating surrogate samples. It prioritizes the use of samples that are as close as possible to authentic patient samples. The hierarchy generally starts with unaltered patient samples, moves to altered or diluted patient samples, and then to contrived or artificial samples as the last resort.

EP39_Hierarchy cluster_0 Hierarchy of Surrogate Sample Selection (Based on this compound Principles) A Level 1: Authentic Patient Samples (Gold Standard) B Level 2: Altered Patient Samples (e.g., diluted, spiked) A->B When authentic samples are insufficient C Level 3: Contrived Samples (Analyte in a biological matrix similar to the intended sample type) B->C When altered patient samples are not feasible D Level 4: Artificial Samples (Analyte in a non-biological or synthetic matrix) C->D When a similar biological matrix is unavailable

Caption: Hierarchy of surrogate sample selection based on this compound principles.

Troubleshooting Guide

Problem 1: High variability or inconsistent results when using surrogate samples.

  • Possible Cause 1: Inappropriate Surrogate Sample Selection. The chosen surrogate sample may not be commutable with authentic patient samples, meaning it does not behave in the same way across different analytical methods.

    • Solution: Re-evaluate the surrogate sample selection using the this compound hierarchical approach. If possible, move to a higher level in the hierarchy (e.g., from an artificial sample to a contrived sample with a more representative matrix). Conduct a commutability study to assess the behavior of the surrogate sample in your assay.

  • Possible Cause 2: Improper Sample Preparation and Handling. Inconsistencies in the preparation of contrived or artificial samples, such as inaccurate spiking of analytes or improper pH adjustment of the matrix, can lead to variability.

    • Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the preparation of surrogate samples. This should include precise measurements, mixing procedures, and storage conditions. The this compound guideline provides recommendations for technical preparation.

  • Possible Cause 3: Matrix Effects. The matrix of the surrogate sample may interfere with the analytical method, causing unexpected results.

    • Solution: Investigate potential matrix effects by testing a series of dilutions of the surrogate sample and comparing the results to dilutions of authentic patient samples. If matrix effects are significant, a different surrogate matrix may be needed.

Problem 2: Difficulty in justifying the use of a specific surrogate sample to regulatory bodies.

  • Possible Cause: Insufficient Documentation and Rationale. The decision to use a surrogate sample and the selection process were not adequately documented.

    • Solution: Create a comprehensive surrogate sample plan as described in the this compound guideline. This plan should document the rationale for using a surrogate sample, the selection process based on the hierarchy, the characterization of the selected sample, and the validation data demonstrating its suitability.

Troubleshooting_Workflow Start Inconsistent results with surrogate sample Q1 Is the surrogate sample commutable? Start->Q1 Action1 Conduct commutability study. If not commutable, select a higher-tier surrogate based on this compound. Q1->Action1 No Q2 Is the sample preparation protocol robust? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Develop and validate a detailed SOP for sample preparation. Q2->Action2 No Q3 Are matrix effects suspected? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Perform matrix effect experiments (e.g., dilution series). Consider a different matrix if effects are significant. Q3->Action3 Yes End Consistent results achieved Q3->End No A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting workflow for inconsistent results with surrogate samples.

Data Presentation: Surrogate Sample Selection Criteria

The following table summarizes key criteria to consider when selecting surrogate samples, based on the principles of the this compound guideline.

CriterionLevel 2: Altered Patient SamplesLevel 3: Contrived SamplesLevel 4: Artificial Samples
Matrix Original patient sample matrixBiological matrix similar to the intended sample typeNon-biological or synthetic matrix
Analyte Endogenous, may be diluted or spikedSpiked with purified analyteSpiked with purified analyte
Commutability Generally highNeeds thorough evaluationOften low, requires extensive validation
Availability Limited by availability of patient samplesCan be produced in large quantitiesCan be produced in large, well-characterized batches
Cost Can be high due to scarcityModerateGenerally lower for bulk production

Experimental Protocols: Implementing the this compound Hierarchical Approach

This protocol outlines the steps for selecting a surrogate sample according to the this compound guideline.

Objective: To select and validate an appropriate surrogate sample for use in an in vitro diagnostic assay evaluation.

Methodology:

  • Define the Requirements:

    • Clearly define the intended use of the surrogate sample.

    • Specify the target analyte(s) and the required concentration range(s).

    • Identify the required sample volume and the number of replicates needed.

  • Assess the Availability of Authentic Patient Samples (Level 1):

    • Determine if a sufficient quantity of authentic patient samples with the desired characteristics can be obtained.

    • If yes, use authentic patient samples. If no, proceed to the next step and document the rationale for moving down the hierarchy.

  • Evaluate Altered Patient Samples (Level 2):

    • Investigate the feasibility of altering authentic patient samples (e.g., by dilution, spiking, or mixing) to achieve the desired characteristics.

    • If this approach is feasible and the altered samples are stable and commutable, select this option.

    • If not, document the reasons and proceed to the next level.

  • Develop and Evaluate Contrived Samples (Level 3):

    • Identify a biological matrix that is as similar as possible to the intended sample type (e.g., analyte-depleted serum).

    • Develop a protocol for spiking the matrix with a well-characterized, purified analyte.

    • Evaluate the stability, homogeneity, and commutability of the contrived sample.

    • If the contrived sample meets the requirements, it can be selected. Otherwise, proceed to the next level.

  • Develop and Evaluate Artificial Samples (Level 4):

    • Formulate a synthetic or non-biological matrix with properties that mimic the intended sample type (e.g., viscosity, pH, ionic strength).

    • Spike the artificial matrix with the purified analyte.

    • Conduct extensive validation to ensure the artificial sample is suitable for its intended use, paying close attention to potential matrix effects and lack of commutability.

  • Documentation and Validation:

    • Throughout the process, maintain detailed records of all decisions, protocols, and validation data in a surrogate sample plan.

    • The final selected surrogate sample must be validated to demonstrate its fitness for the intended purpose.

EP39_Protocol_Workflow cluster_1 This compound Implementation Workflow Start Define Sample Requirements Check_L1 Authentic Samples Available? Start->Check_L1 Use_L1 Use Authentic Samples Check_L1->Use_L1 Yes Eval_L2 Evaluate Altered Patient Samples Check_L1->Eval_L2 No End Final Validation and Documentation Use_L1->End Check_L2 Altered Samples Feasible? Eval_L2->Check_L2 Use_L2 Use Altered Samples Check_L2->Use_L2 Yes Eval_L3 Evaluate Contrived Samples Check_L2->Eval_L3 No Use_L2->End Check_L3 Contrived Samples Feasible? Eval_L3->Check_L3 Use_L3 Use Contrived Samples Check_L3->Use_L3 Yes Eval_L4 Evaluate Artificial Samples Check_L3->Eval_L4 No Use_L3->End Use_L4 Use Artificial Samples Eval_L4->Use_L4 Use_L4->End

Caption: Workflow for implementing the this compound hierarchical approach.

References

Technical Support Center: Resolving Compound Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is a general guide for resolving solubility issues of research compounds in culture media. The term "EP39" is associated with multiple distinct chemical entities. Please verify the specific identity and properties of your compound of interest to apply the most relevant troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in the culture medium?

A1: Compounds, particularly hydrophobic ones, often have poor aqueous solubility. Culture media are aqueous-based, and direct dissolution can be challenging. Factors influencing solubility include the compound's physicochemical properties (e.g., hydrophobicity, pKa), the composition of the culture medium (salts, proteins), and the dissolution method.[1][2]

Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when added to the culture medium. What should I do?

A2: This is a common issue that can occur when the final concentration of the organic solvent is too high, or when the compound's solubility limit in the final medium is exceeded. It is crucial to ensure the final solvent concentration is non-toxic to the cells (typically ≤1% v/v for solvents like DMSO).[3] A stepwise dilution or pre-warming the media and solutions might help.

Q3: Can I heat the culture medium to dissolve my compound?

A3: While gentle warming can aid in dissolving some compounds, excessive heat can degrade sensitive components of the culture medium, such as vitamins, amino acids, and growth factors.[4] It is generally not recommended to heat the complete culture medium. Any heating should be done cautiously and on a small aliquot of the medium, which is then sterile-filtered.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 1% (v/v) to minimize cytotoxicity.[3] For sensitive cell lines, even lower concentrations (e.g., <0.1%) may be necessary. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Troubleshooting Guide: Step-by-Step Resolution of Solubility Issues

If you are encountering precipitation or solubility problems with your compound in culture media, follow these troubleshooting steps:

Step 1: Review Compound Properties

  • Identify Physicochemical Properties: Refer to the manufacturer's data sheet for information on the compound's solubility in various solvents.[1][2]

  • Check for Known Issues: Search the literature for publications that have used the same compound to see how it was prepared and used in cell culture.

Step 2: Optimize Stock Solution Preparation

  • Select an Appropriate Solvent: Use a biocompatible solvent in which your compound is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][5]

  • Prepare a High-Concentration Stock: This allows for a smaller volume of the stock solution to be added to the culture medium, minimizing the final solvent concentration.

Step 3: Improve Dilution into Culture Medium

  • Pre-warm Solutions: Gently warm the stock solution and the culture medium to room temperature or 37°C before mixing.[3]

  • Use a Stepwise Dilution Method: Instead of adding the stock solution directly to the full volume of media, first dilute it in a smaller volume of serum-containing media or a buffer. Fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.[3]

  • Vortex/Mix During Addition: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

Step 4: Consider Alternative Formulation Strategies

  • Use of Pluronic F-68: This non-ionic surfactant can be used to improve the solubility of hydrophobic compounds in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds, increasing their solubility in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Determine the required stock concentration. This should be at least 1000x the final desired concentration in the culture medium.

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (up to 37°C) in a water bath can be applied.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if any particulates are visible.

  • Aliquot and store at -20°C or -80°C as recommended by the manufacturer to avoid repeated freeze-thaw cycles.

Protocol 2: Three-Step Solubilization for Highly Hydrophobic Compounds

This protocol is adapted for compounds that are particularly difficult to dissolve in culture media.[3]

  • Step 1: Prepare a 10 mM stock solution of the compound in pure DMSO at room temperature.[3]

  • Step 2: Pre-warm fetal bovine serum (FBS) to approximately 50°C in a water bath. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. Maintain the solution's warmth (around 40°C) on a heat pad.[3]

  • Step 3: Perform the final dilution in pre-warmed culture medium (containing only 1% FBS) to reach the final desired concentration (e.g., 100 µM).[3]

Data Presentation

Table 1: Properties of Common Solvents Used in Cell Culture

SolventMolar Mass ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg at 20°C)Dielectric ConstantNotes
Dimethyl sulfoxide (DMSO)78.131890.4247.2Aprotic, highly polar. Good for a wide range of compounds. Can be cytotoxic at higher concentrations.[3]
Ethanol46.0778.3743.924.5Protic, polar. Can be used for some compounds, but may be more volatile and cytotoxic than DMSO.
N,N-Dimethylformamide (DMF)73.091533.738.3Aprotic, polar. Use with caution as it is more toxic than DMSO.

Visualization

Hypothetical Signaling Pathway for a GPR39 Agonist

The following diagram illustrates a potential signaling cascade that could be activated by an agonist targeting the G protein-coupled receptor 39 (GPR39). Activation of GPR39 can lead to the stimulation of various downstream pathways, including Gαq, Gα12/13, and Gαs.[6][7]

GPR39_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR39 GPR39 G_alpha_q Gαq GPR39->G_alpha_q G_alpha_12_13 Gα12/13 GPR39->G_alpha_12_13 G_alpha_s Gαs GPR39->G_alpha_s PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA SRE SRE Transcription RhoA->SRE AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA Agonist This compound (Agonist) Agonist->GPR39 G_alpha_q->PLC G_alpha_12_13->RhoA G_alpha_s->AC

Caption: GPR39 agonist-induced signaling pathways.

References

Technical Support Center: Overcoming HIV-1 Resistance to EP39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing HIV-1 resistance to the maturation inhibitor EP39 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HIV-1?

This compound is a derivative of Bevirimat (B1684568) (BVM), a first-generation HIV-1 maturation inhibitor. It specifically targets the final stage of the viral life cycle, known as maturation.[1][2][3] During maturation, the viral protease cleaves the Gag polyprotein at several sites to produce mature, infectious viral particles.[4] this compound binds to the Gag polyprotein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1), preventing its processing by the protease.[5] This disruption results in the release of immature, non-infectious virions.

Q2: What are the known resistance mutations to this compound?

In vitro studies have identified several mutations in the HIV-1 Gag polyprotein that confer resistance to this compound. These mutations are primarily located in the C-terminal domain of the capsid (CA) and the spacer peptide 1 (SP1).

Key resistance mutations include:

  • In the CA domain: A194T, T200N, V230I, and V230A

  • In the SP1 domain: A1V

It is noteworthy that some mutations conferring resistance to the parent compound, Bevirimat (BVM), may also affect susceptibility to this compound. Common BVM resistance mutations are found at similar locations within the CA-SP1 junction.

Q3: How do these mutations cause resistance to this compound?

Resistance mutations are thought to interfere with the binding of this compound to the Gag polyprotein lattice. The SP1-A1V mutation, for instance, has been shown to almost completely suppress the interaction between this compound and a peptide representing the CA-SP1 junction. These mutations may alter the conformation of the Gag polyprotein, reducing the affinity of this compound for its target.

Q4: What is the expected fold-change in resistance for these mutations?

Troubleshooting Guide

Issue: Loss of this compound Efficacy in Cell Culture Experiments

Possible Cause 1: Emergence of Resistance Mutations

  • Troubleshooting Steps:

    • Sequence the Gag gene: Extract viral RNA from the supernatant of the resistant culture and perform RT-PCR to amplify the Gag gene. Sequence the amplified product to identify mutations in the CA and SP1 domains.

    • Compare to known resistance mutations: Align the obtained sequence with a wild-type reference sequence to identify any of the known this compound resistance mutations (e.g., A194T, T200N, V230I, V230A in CA, and A1V in SP1).

Possible Cause 2: Suboptimal Drug Concentration

  • Troubleshooting Steps:

    • Verify drug concentration: Ensure that the correct concentration of this compound is being used in the experiment.

    • Perform a dose-response assay: Determine the IC50 of this compound against your viral stock to confirm its potency.

Issue: Difficulty in Generating this compound-Resistant Virus in Vitro

Possible Cause 1: Insufficient Selection Pressure

  • Troubleshooting Steps:

    • Gradual dose escalation: Start with a low concentration of this compound (e.g., at or slightly above the IC50) and gradually increase the concentration as the virus adapts. This method allows for the selection of resistant variants without completely inhibiting viral replication.

    • Monitor viral replication: Regularly monitor viral replication (e.g., by measuring p24 antigen levels or reverse transcriptase activity) to ensure that the virus is not being overly suppressed.

Possible Cause 2: Low Viral Diversity in the Initial Stock

  • Troubleshooting Steps:

    • Use a more diverse viral population: If possible, start the selection experiment with a more heterogeneous viral stock to increase the probability of pre-existing resistant variants.

Quantitative Data Summary

The following table summarizes the key mutations associated with resistance to this compound and its parent compound, Bevirimat. The fold-change in resistance indicates the decrease in susceptibility of the mutant virus to the inhibitor compared to the wild-type virus.

InhibitorMutation LocationAmino Acid ChangeFold-Change in Resistance (IC50)
This compound CAA194TData not specified
CAT200NData not specified
CAV230IData not specified
CAV230AData not specified
SP1A1VData not specified
Bevirimat SP1A1V>100
SP1V7A>100

Note: Specific fold-change values for all this compound mutations are not consistently reported in the literature. The data for Bevirimat provides a reference for the potential magnitude of resistance.

Experimental Protocols

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the method for generating this compound-resistant HIV-1 in cell culture through serial passage with escalating drug concentrations.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, CEM)

  • Wild-type HIV-1 stock

  • This compound

  • Cell culture medium and supplements

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

  • Seed the permissive cell line in a culture flask.

  • Infect the cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Add this compound at a starting concentration equal to the IC50 of the wild-type virus.

  • Culture the cells, monitoring for signs of viral replication (e.g., syncytia formation, p24 production).

  • When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Use the harvested virus to infect fresh cells, doubling the concentration of this compound.

  • Repeat steps 4-6 for multiple passages, gradually increasing the this compound concentration.

  • Once the virus can replicate in the presence of high concentrations of this compound, isolate the viral RNA for genotypic analysis.

Genotypic Analysis of this compound Resistance

This protocol outlines the steps for identifying resistance mutations in the Gag gene of HIV-1.

Materials:

  • Viral RNA extraction kit

  • RT-PCR kit

  • Primers flanking the CA-SP1 region of the Gag gene

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Viral RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture using a commercial kit.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the Gag gene region of interest.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

Site-Directed Mutagenesis to Confirm Resistance

This protocol allows for the introduction of specific mutations into an infectious molecular clone of HIV-1 to confirm their role in conferring resistance to this compound.

Materials:

  • Plasmid DNA of an infectious molecular clone of HIV-1 (e.g., pNL4-3)

  • Site-directed mutagenesis kit (e.g., QuikChange)

  • Mutagenic primers containing the desired mutation

  • Competent E. coli cells

  • DNA purification and sequencing reagents

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation in the Gag gene.

  • Mutagenesis PCR: Perform PCR using the infectious molecular clone as a template and the mutagenic primers to generate the mutated plasmid.

  • DpnI Digestion: Digest the parental, methylated DNA with DpnI endonuclease, leaving the newly synthesized, unmethylated (mutated) plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the Gag gene to confirm the presence of the desired mutation.

  • Phenotypic Analysis: Transfect the mutated plasmid into a suitable cell line to produce virus and perform a phenotypic drug susceptibility assay to determine the IC50 of this compound.

Phenotypic Drug Susceptibility Assay

This protocol measures the susceptibility of a given HIV-1 strain to this compound.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl)

  • Virus stock to be tested (wild-type or mutant)

  • Serial dilutions of this compound

  • Luciferase assay reagent (if using a reporter cell line) or p24 ELISA kit

Procedure:

  • Seed the permissive cell line in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with the virus stock.

  • Incubate for a period that allows for a single round of replication.

  • Quantify viral replication in each well by measuring luciferase activity or p24 antigen concentration.

  • Plot the percentage of inhibition versus the drug concentration and calculate the IC50 value.

  • Calculate the fold-change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Visualizations

HIV_Maturation_Pathway cluster_virus Immature HIV-1 Virion cluster_maturation Maturation Process Gag_Polyprotein Gag Polyprotein (Pr55Gag) CA_SP1_Cleavage CA-SP1 Cleavage Site Gag_Polyprotein->CA_SP1_Cleavage Processing by PR Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral_Protease Viral Protease (PR) Gag_Pol_Polyprotein->Viral_Protease Autocatalytic release Viral_Protease->CA_SP1_Cleavage Mature_Proteins Mature Viral Proteins (CA, MA, NC, etc.) CA_SP1_Cleavage->Mature_Proteins Non_Infectious_Virion Immature, Non-Infectious Virion CA_SP1_Cleavage->Non_Infectious_Virion Blocked by this compound Infectious_Virion Mature, Infectious Virion Mature_Proteins->Infectious_Virion Assembly This compound This compound This compound->CA_SP1_Cleavage Inhibits

Caption: HIV-1 Maturation Pathway and this compound Mechanism of Action.

Resistance_Workflow Start Experiment with reduced This compound efficacy Culture_Virus Culture HIV-1 with escalating this compound concentrations Start->Culture_Virus Isolate_RNA Isolate viral RNA from resistant culture supernatant Culture_Virus->Isolate_RNA RT_PCR Amplify Gag gene (CA-SP1 region) via RT-PCR Isolate_RNA->RT_PCR Sequencing Sequence the amplified DNA RT_PCR->Sequencing Analysis Align sequence with wild-type to identify mutations Sequencing->Analysis Confirmation Confirm resistance via site-directed mutagenesis and phenotypic assay Analysis->Confirmation End Resistant mutations identified Confirmation->End

Caption: Experimental Workflow for Identifying this compound Resistance.

Resistance_Mechanism cluster_wt Wild-Type HIV-1 cluster_mutant This compound-Resistant HIV-1 WT_Gag Wild-Type Gag (CA-SP1) Binding This compound binds to CA-SP1 junction WT_Gag->Binding EP39_WT This compound EP39_WT->Binding Inhibition Maturation Inhibited Binding->Inhibition Mutant_Gag Mutant Gag (e.g., SP1-A1V) No_Binding This compound binding is reduced or blocked Mutant_Gag->No_Binding EP39_Mutant This compound EP39_Mutant->No_Binding Replication Maturation Proceeds No_Binding->Replication

Caption: Logical Relationship of this compound Resistance.

References

Technical Support Center: Ensuring Reproducibility in GPR39 Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the study of GPR39, a G-protein coupled receptor with emerging roles in a variety of physiological processes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known endogenous and synthetic ligands for GPR39, and what are the challenges associated with them?

A1: The primary endogenous ligand for GPR39 is considered to be the zinc ion (Zn2+).[1][2] Early reports suggesting obestatin (B13227) as a ligand have not been consistently reproduced.[1][2][3] A commonly used synthetic agonist is TC-G 1008.

Challenges include:

  • Zinc as a ligand: Ensuring accurate and consistent free zinc concentrations in experimental buffers is critical and can be challenging due to chelation by media components.

  • TC-G 1008 specificity: While potent, studies have suggested that TC-G 1008 may have off-target effects, necessitating careful validation of its selectivity in your experimental system.

Q2: What are the different splice variants of GPR39 and how do they affect signaling?

A2: Two main splice variants of GPR39 have been identified: the full-length GPR39-1a and a truncated GPR39-1b. GPR39-1b lacks the last two transmembrane domains and the C-terminal tail. Notably, GPR39-1b has been reported to be unresponsive to zinc in calcium mobilization assays, suggesting it may not be a functional zinc receptor. It is crucial to identify which splice variant is expressed in your model system, as this will impact the expected signaling outcomes.

Q3: Does GPR39 exhibit constitutive activity, and how can this impact experimental results?

A3: Yes, GPR39 is known to have a relatively high level of ligand-independent constitutive activity, particularly through the Gαq and Gα12/13 pathways. This constitutive activity can vary between different vertebrate species and may be influenced by the expression level of the receptor. High constitutive activity can lead to a reduced assay window (signal-to-background ratio) and may mask the effects of weak agonists.

Q4: Which signaling pathways are activated by GPR39?

A4: GPR39 is known to couple to multiple G-protein signaling pathways, including:

  • Gαq: Leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

  • Gαs: Resulting in the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

  • Gα12/13: Activating the RhoA signaling pathway.

The specific pathway activated can be influenced by the ligand and the cellular context.

Troubleshooting Guides

Issue 1: Low or No Response to Zinc Stimulation in GPR39-expressing Cells

Possible Cause Troubleshooting Step
Low Receptor Expression - Confirm GPR39 expression levels via qPCR or Western blot.- Use a positive control cell line with known high expression.- Optimize transfection or lentiviral transduction efficiency.
Zinc Chelation - Use a buffered zinc solution to control the free zinc concentration.- Minimize the use of media components known to chelate zinc (e.g., certain amino acids, phosphate).- Perform experiments in a simple saline buffer (e.g., HBSS).
Incorrect GPR39 Splice Variant - Verify the expression of the full-length, zinc-responsive GPR39-1a variant.
Cell Health - Ensure cells are healthy and within an optimal passage number.- Check for mycoplasma contamination.
Assay Conditions - Optimize the stimulation time and temperature.- Ensure the pH of the assay buffer is stable.

Issue 2: High Background Signal in Functional Assays

Possible Cause Troubleshooting Step
High Constitutive Activity - Reduce the expression level of GPR39 by using a lower amount of plasmid for transfection or a lower multiplicity of infection (MOI) for lentiviral transduction.- Consider using a cell line with lower endogenous GPR39 expression.
Assay Reagent Issues - Check for autofluorescence of compounds or assay reagents.- Ensure proper mixing and incubation times for assay reagents.
Instrument Settings - Optimize the gain and other settings on the plate reader to maximize the signal-to-background ratio.

Issue 3: Inconsistent Results in Calcium Mobilization Assays

Possible Cause Troubleshooting Step
Uneven Dye Loading - Ensure a uniform cell monolayer.- Optimize the concentration of the calcium-sensitive dye and the loading time.- Use a "no-wash" dye kit to simplify the protocol and reduce variability.
Photobleaching or Phototoxicity - Minimize the exposure of the dye-loaded cells to light.- Reduce the intensity and duration of the excitation light during measurement.
Cell Clumping - Ensure a single-cell suspension before seeding.- Use cell-repellent plates if clumping is a persistent issue.
Inconsistent Agonist Addition - Use an automated liquid handler for precise and simultaneous addition of the agonist to all wells.

Issue 4: Poor Reproducibility in cAMP Assays

Possible Cause Troubleshooting Step
Phosphodiesterase (PDE) Activity - Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.
Low Signal Window - Optimize the concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase in antagonist mode).- Increase the cell number per well.
Cell Lysis and Reagent Stability - Ensure complete cell lysis to release all intracellular cAMP.- Prepare fresh assay reagents and standards for each experiment.
Standard Curve Issues - Prepare a fresh and accurate cAMP standard curve for every experiment.- Ensure the unknown samples fall within the linear range of the standard curve.

Experimental Protocols

Protocol 1: Transient Transfection of HEK293T Cells with a GPR39 Expression Plasmid

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C and 5% CO2.

  • Transfection Complex Preparation: For each well, dilute 100 ng of GPR39 expression plasmid and 0.3 µL of a suitable transfection reagent in 10 µL of serum-free DMEM. Incubate at room temperature for 20 minutes.

  • Transfection: Add the transfection complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours before performing functional assays.

Protocol 2: Calcium Mobilization Assay

  • Cell Preparation: Seed GPR39-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) containing probenecid. Incubate at 37°C for 1 hour.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Add 20 µL of a 6X concentrated solution of the agonist (e.g., ZnCl2) to each well.

  • Signal Measurement: Immediately measure the fluorescence intensity kinetically for 2-3 minutes.

Protocol 3: cAMP Measurement Assay (HTRF)

  • Cell Stimulation: In a 384-well plate, add 5 µL of GPR39-expressing cells, 5 µL of antagonist (if applicable), and 5 µL of agonist (e.g., TC-G 1008). Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of HTRF cAMP-d2 detection reagent and 5 µL of HTRF anti-cAMP-cryptate detection reagent.

  • Incubation: Incubate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Quantitative Data Summary

Parameter Typical Range Reference
Zinc (ZnCl2) EC50 for GPR39 7.3 - 22 µM
TC-G 1008 EC50 for GPR39 0.4 - 0.8 nM
HEK293T Transfection Seeding Density (96-well) 2-5 x 10^4 cells/wellGeneral Knowledge
Calcium Assay Dye Loading Time 30-60 minutes
cAMP Assay Stimulation Time 15-60 minutes

Visualizations

GPR39_Signaling_Pathway cluster_membrane Plasma Membrane GPR39 GPR39 Gq Gαq GPR39->Gq Gs Gαs GPR39->Gs G1213 Gα12/13 GPR39->G1213 Zinc Zinc (Zn²⁺) Zinc->GPR39 TCG1008 TC-G 1008 TCG1008->GPR39 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC RhoA RhoA G1213->RhoA IP3 IP₃ PLC->IP3 cAMP cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca2 [Ca²⁺]i IP3->Ca2

Caption: GPR39 Signaling Pathways.

GPR39_Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. GPR39 Transfection Cell_Culture->Transfection Dye_Loading 3a. Calcium Dye Loading Transfection->Dye_Loading Calcium Assay Stimulation_cAMP 3b. Zinc/Agonist Stimulation Transfection->Stimulation_cAMP cAMP Assay Stimulation_Ca 4a. Zinc/Agonist Stimulation Dye_Loading->Stimulation_Ca Measurement_Ca 5a. Read Calcium Flux Stimulation_Ca->Measurement_Ca Data_Analysis 6. Dose-Response Curve & EC₅₀ Calculation Measurement_Ca->Data_Analysis Lysis_Detection 4b. Cell Lysis & cAMP Detection Stimulation_cAMP->Lysis_Detection Measurement_cAMP 5b. Read HTRF Signal Lysis_Detection->Measurement_cAMP Measurement_cAMP->Data_Analysis

Caption: GPR39 Experimental Workflow.

References

Technical Support Center: EP39 and HIV-1 Gag Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the interplay between the host restriction factor EP39 and HIV-1 Gag. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound antiviral activity?

A1: this compound is a host cellular protein that restricts HIV-1 replication by directly binding to the HIV-1 Gag polyprotein. This interaction is thought to occur during the late stages of the viral life cycle, specifically during virion assembly at the plasma membrane. The binding of this compound to Gag disrupts the orderly multimerization of Gag molecules, leading to the formation of aberrant, non-infectious virus-like particles.[1]

Q2: Which domains of HIV-1 Gag are critical for this compound interaction?

A2: Current data suggest that this compound primarily interacts with the Capsid (CA or p24) and Nucleocapsid (NC or p7) domains of Gag.[2][3] The CA domain is crucial for Gag-Gag multimerization, forming the viral capsid shell, while the NC domain is essential for packaging the viral RNA genome.[2][3][4] Polymorphisms in either of these domains can significantly reduce this compound binding and confer resistance.

Q3: My this compound construct shows no antiviral activity against my wild-type HIV-1 strain. What could be the issue?

A3: There are several potential reasons for a lack of observed activity:

  • Low this compound Expression: Verify the expression level of your this compound construct in the producer cells via Western blot. Low expression may be insufficient to exert a restrictive effect.

  • Cell Line Specificity: this compound activity might be dependent on other host factors. Ensure you are using a cell line (e.g., HEK293T, TZM-bl) known to support this compound-mediated restriction.

  • Inactive Protein: Confirm the integrity of your this compound expression vector. Sequence the construct to ensure there are no mutations that could lead to a non-functional protein.

  • Pre-existing Viral Resistance: The specific "wild-type" HIV-1 strain you are using (e.g., NL4-3, JR-CSF) might naturally possess Gag sequences that are less susceptible to this compound. Consider testing against a known this compound-sensitive reference strain.

Q4: How can I quantify the effect of Gag polymorphisms on this compound sensitivity?

A4: The most common method is to perform a dose-response assay. This involves infecting target cells with viruses containing different Gag variants in the presence of increasing concentrations of this compound. The infectivity is measured (e.g., via luciferase or beta-galactosidase reporter activity), and the data are used to calculate the half-maximal inhibitory concentration (IC50).[5][6][7] A higher IC50 value for a Gag mutant compared to the wild-type indicates resistance to this compound.

Troubleshooting Guides

Problem 1: Inconsistent Results in Single-Cycle Infectivity Assays

You observe high variability between replicate wells or experiments when measuring the infectivity of viruses produced from this compound-expressing cells.

G cluster_pathway This compound Antiviral Mechanism gag HIV-1 Gag Polyprotein pm Plasma Membrane gag->pm Targets assembly Gag Multimerization (Virion Assembly) pm->assembly disruption Disrupted Assembly assembly->disruption Inhibited by This compound-Gag Complex This compound This compound Host Factor This compound->gag Binds CA/NC domains aberrant Aberrant, Non-infectious Virions Released disruption->aberrant

References

Validation & Comparative

A Comparative Analysis of HIV-1 Maturation Inhibitors: EP39 vs. Bevirimat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two prominent HIV-1 maturation inhibitors, EP39 and bevirimat (B1684568). Both compounds target the final stages of the viral lifecycle, offering a distinct mechanism of action compared to other antiretroviral drug classes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental basis for these findings.

Introduction to HIV-1 Maturation Inhibition

HIV-1 maturation is a critical step in the viral lifecycle where the newly formed, immature virion undergoes a series of structural rearrangements to become infectious. This process is primarily driven by the viral protease, which cleaves the Gag polyprotein at several sites. A key final cleavage event is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). Inhibition of this cleavage results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2] Bevirimat was the first-in-class maturation inhibitor to be extensively studied, with this compound emerging as a derivative with improved solubility.[3]

Mechanism of Action

Both this compound and bevirimat function by inhibiting the cleavage of the CA-SP1 junction in the HIV-1 Gag polyprotein precursor (Pr55Gag).[3][4] They bind to a pocket within the Gag lattice, and this interaction is thought to allosterically inhibit the viral protease from accessing the cleavage site. While sharing a common chemical scaffold, evidence suggests that this compound and bevirimat interact differently with the Pr55Gag lattice.

In silico docking studies predict that this compound and bevirimat occupy different positions within the hexameric structure of the CA C-terminal domain (CTD)-SP1 Gag fragment. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the interaction of this compound with a peptide containing the SP1-A1V mutation is significantly reduced compared to the wild-type peptide, indicating a distinct binding mode that is sensitive to this specific mutation.

Below is a diagram illustrating the HIV-1 Gag processing pathway and the inhibitory action of this compound and bevirimat.

HIV_Gag_Processing cluster_virus Immature Virion cluster_maturation Maturation cluster_inhibitors Inhibition Gag_Polyprotein Gag Polyprotein (Pr55Gag) Gag_Lattice Gag Lattice Assembly Gag_Polyprotein->Gag_Lattice Budding Budding Gag_Lattice->Budding Protease_Cleavage Protease Cleavage Budding->Protease_Cleavage Release CA_SP1_Cleavage CA-SP1 Cleavage Protease_Cleavage->CA_SP1_Cleavage Mature_Proteins Mature Gag Proteins (MA, CA, NC) CA_SP1_Cleavage->Mature_Proteins Non_Infectious_Virion Non-Infectious Virion Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly of mature core This compound This compound This compound->CA_SP1_Cleavage Inhibits Bevirimat Bevirimat Bevirimat->CA_SP1_Cleavage

Caption: HIV-1 Gag processing and maturation inhibition by this compound and Bevirimat.

Comparative Efficacy

The antiviral activity of this compound and bevirimat has been evaluated in cell culture-based assays. The 50% inhibitory concentration (IC50) is a key metric for comparing the potency of antiviral compounds.

CompoundVirus StrainIC50 (µM)Selectivity Index (SI)
This compound HIV-1 WTNot explicitly stated, but active in ng/mL rangeNot explicitly stated
Bevirimat HIV-1 WT~0.01 (10 nM)>1000
Bevirimat HIV-1 lllB0.0013 (1.3 nM)Not explicitly stated

Note: The provided search results mention IC50 values for bevirimat against different strains and that this compound is active at nanomolar concentrations, but a direct side-by-side IC50 comparison table from a single experiment was not available in the provided abstracts. The data is compiled from multiple sources.

Resistance Profiles

Resistance to both this compound and bevirimat has been observed to arise from mutations in the Gag polyprotein, primarily at or near the CA-SP1 cleavage site.

This compound-Resistant Mutations:

  • CA domain: A194T, T200N, V230I, V230A

  • SP1 domain: A1V

Bevirimat-Resistant Mutations:

  • CA domain: A194T, L231F, L231M

  • SP1 domain: A1V, S5N, V7A

The overlap in resistance mutations, particularly SP1-A1V and CA-A194T, suggests a similar binding region. However, the unique resistance mutations for each compound further support the hypothesis of distinct molecular interactions with the Gag precursor.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize and compare this compound and bevirimat.

Antiviral Activity Assay (IC50 Determination)

A common method to determine the IC50 of antiviral compounds is through cell-based assays that measure the inhibition of viral replication.

  • Cell Culture: H9 T-lymphocyte cells are infected with a specific strain of HIV-1 (e.g., NL4-3).

  • Compound Treatment: The infected cells are then cultured in the presence of serial dilutions of the test compound (this compound or bevirimat).

  • Quantification of Viral Replication: After a set incubation period (e.g., 10 days), the amount of viral replication is quantified by measuring the concentration of a viral protein, such as p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

In Silico Docking

Molecular docking simulations are used to predict the binding mode of a ligand (this compound or bevirimat) to its receptor (the Gag polyprotein).

  • Protein Structure Preparation: A three-dimensional crystal structure of the target protein, in this case, the hexameric CA-CTD-SP1 fragment of Gag, is obtained from a protein data bank (e.g., PDB).

  • Ligand Preparation: The 3D structures of this compound and bevirimat are generated and optimized.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to explore the possible binding poses of the ligands within a defined binding site on the protein. The program calculates a binding score for each pose, which reflects the predicted binding affinity.

  • Analysis: The predicted binding poses and scores for this compound and bevirimat are compared to identify differences in their interactions with the Gag protein.

In_Silico_Docking_Workflow Start Start Protein_Structure Obtain Protein Structure (Gag CA-CTD-SP1) Start->Protein_Structure Ligand_Structure Generate Ligand Structures (this compound & Bevirimat) Start->Ligand_Structure Docking Perform Molecular Docking Protein_Structure->Docking Ligand_Structure->Docking Analysis Analyze Binding Poses and Scores Docking->Analysis Comparison Compare Predicted Interactions Analysis->Comparison End End Comparison->End

Caption: Workflow for in silico docking of maturation inhibitors.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the interaction between a drug and its target protein in solution.

  • Sample Preparation: A peptide corresponding to the CA-SP1-NC region of Gag (both wild-type and with specific mutations like SP1-A1V) is synthesized and purified. The peptide is isotopically labeled (e.g., with ¹⁵N) for NMR detection.

  • NMR Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed on the peptide in the absence and presence of the inhibitor (this compound or bevirimat).

  • Data Analysis: The chemical shifts of the peptide's backbone amides are monitored. Changes in these chemical shifts upon addition of the inhibitor indicate direct interaction and can be used to map the binding site on the peptide.

  • Comparative Analysis: The extent of chemical shift perturbations caused by this compound and bevirimat on the wild-type and mutant peptides are compared to reveal differences in their binding interactions.

Conclusion

This compound and bevirimat are both potent HIV-1 maturation inhibitors that target the final cleavage of the Gag polyprotein. While they share a common mechanism of action, evidence from in silico docking, NMR spectroscopy, and resistance mutation profiles indicates that they interact differently with the Gag precursor. This compound, a derivative of bevirimat, offers the advantage of improved hydrosolubility. Further comparative studies are necessary to fully elucidate the nuances of their molecular interactions, which could guide the development of next-generation maturation inhibitors with improved efficacy and resistance profiles.

References

A Comparative Guide to the Efficacy of EP39 and Other HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of EP39, a second-generation HIV-1 maturation inhibitor, with other key maturation inhibitors, including the first-in-class drug bevirimat (B1684568) (BVM) and other second-generation compounds. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of antiretroviral drug development.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation is the final step in the viral replication cycle, where the Gag polyprotein is cleaved by the viral protease into smaller structural proteins. This process leads to the formation of a mature, infectious virion. Maturation inhibitors (MIs) are a class of antiretroviral drugs that specifically target the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, a critical step in this process. By inhibiting this cleavage, MIs prevent the formation of a mature viral core, resulting in the production of non-infectious virus particles.

This compound is a derivative of bevirimat, the first MI to be clinically investigated.[1] this compound was developed to have improved hydrosolubility compared to its parent compound.[1] Second-generation MIs, including this compound and others, have been designed to overcome the limitations of bevirimat, such as the lack of potency against certain HIV-1 subtypes and the emergence of drug resistance.

Comparative Efficacy and Cytotoxicity

The following table summarizes the in vitro antiviral activity (EC50), cytotoxicity (CC50), and the resulting therapeutic index (TI = CC50/EC50) of this compound and other selected maturation inhibitors against wild-type and resistant HIV-1 strains.

InhibitorHIV-1 StrainEC50 (nM)CC50 (µM)Therapeutic Index (TI)Reference
This compound NL4-3 (Wild-Type)Data not available in a comparative formatData not availableData not available
Bevirimat (BVM) NL4-3 (Wild-Type)1.3>10>7692[2]
HIV-1IIIB (Wild-Type)1.1 - 4.7Data not availableData not available[2]
SP1-V7A mutant>5,000>10<2[3]
GSK3532795 (BMS-955176) NL4-3 (Wild-Type)0.3 - 0.9>50>55,555[4]
Bevirimat-resistant variants0.3 - 1.5>50>33,333[4]
VH3739937 NL4-3 (Wild-Type)≤ 5.0Data not availableData not available[5]
Clinical Isolates (various subtypes)1.0 - 5.0Data not availableData not available[5]
A364V mutant≤ 8.0Data not availableData not available[5]
Bevirimat Derivatives (Alkyl Amine) NL4-3 (Wild-Type)10 - 20Data not availableData not available[6]
V7A mutant39 - 76Data not availableData not available[6]

Note: Direct comparative EC50 and CC50 values for this compound in the same format as for other maturation inhibitors were not available in the reviewed literature. The table highlights the potency of second-generation inhibitors against bevirimat-resistant strains.

Mechanism of Action and Resistance

Maturation inhibitors bind to the Gag polyprotein at the junction of the C-terminal domain of the capsid (CA) and spacer peptide 1 (SP1). This binding stabilizes the immature Gag lattice and prevents the viral protease from accessing and cleaving the CA-SP1 site.

HIV_Maturation_Pathway HIV-1 Gag Polyprotein Cleavage Pathway and MI Inhibition cluster_virus Immature Virion cluster_maturation Maturation Process cluster_inhibition Inhibition by Maturation Inhibitors cluster_result Outcome Gag_Polyprotein Gag Polyprotein (Pr55Gag) Protease_Cleavage Protease Cleavage Gag_Polyprotein->Protease_Cleavage MA Matrix (MA) Protease_Cleavage->MA Cleavage at MA-CA CA Capsid (CA) Protease_Cleavage->CA Cleavage at CA-SP1 SP1 Spacer Peptide 1 (SP1) Protease_Cleavage->SP1 Inhibition Protease_Cleavage->Inhibition Mature_Virion Mature, Infectious Virion CA->Mature_Virion NC Nucleocapsid (NC) SP1->NC Cleavage at SP1-NC p6 p6 NC->p6 Cleavage at NC-p6 MI Maturation Inhibitor (e.g., this compound) MI->Inhibition Immature_Virion_Released Non-infectious Virion Inhibition->Immature_Virion_Released

Caption: HIV-1 maturation pathway and the mechanism of action of maturation inhibitors.

Resistance to first-generation maturation inhibitors like bevirimat is often associated with polymorphisms in the SP1 region of Gag, particularly at position 7 (V370A in Gag numbering).[3] Second-generation inhibitors, including this compound, have been developed to be effective against these resistant variants.[1] Resistance to this compound has been associated with mutations in the CA domain (A194T, T200N, V230I, and V230A) and at the first residue of SP1 (A1V).[1]

Experimental Protocols

The efficacy and cytotoxicity of maturation inhibitors are typically evaluated using the following key in vitro assays:

Single-Cycle Infectivity Assay

This assay measures the ability of a compound to inhibit a single round of viral replication.

Experimental_Workflow Single-Cycle Infectivity Assay Workflow Start Start Cell_Culture 1. Culture target cells (e.g., TZM-bl) Start->Cell_Culture Virus_Production 2. Produce pseudotyped HIV-1 (env-deficient, luciferase reporter) Cell_Culture->Virus_Production Compound_Treatment 3. Treat cells with varying concentrations of inhibitor Virus_Production->Compound_Treatment Infection 4. Infect treated cells with pseudotyped virus Compound_Treatment->Infection Incubation 5. Incubate for 48-72 hours Infection->Incubation Lysis_and_Readout 6. Lyse cells and measure luciferase activity Incubation->Lysis_and_Readout Data_analysis Data_analysis Lysis_and_Readout->Data_analysis Data_Analysis 7. Calculate EC50 values End End Data_Analysis->End

Caption: A generalized workflow for a single-cycle HIV-1 infectivity assay.

Methodology:

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are commonly used.

  • Virus Production: Pseudotyped viral particles are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid that is deficient in the env gene and carries a luciferase reporter gene, along with a plasmid expressing a viral envelope protein (e.g., VSV-G) to allow for a single round of infection.

  • Compound Treatment: Target cells are pre-incubated with serial dilutions of the maturation inhibitor.

  • Infection: The cells are then infected with the pseudotyped virus.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Lysis and Readout: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the inhibitor is used to calculate the 50% effective concentration (EC50).

Cytotoxicity Assay (CC50)

This assay is performed in parallel with the efficacy assay to determine the concentration of the compound that is toxic to the host cells.

Methodology:

  • Cell Culture and Treatment: Target cells are cultured and treated with the same serial dilutions of the maturation inhibitor as in the efficacy assay, but without the addition of the virus.

  • Incubation: The cells are incubated for the same duration as the efficacy assay.

  • Viability Readout: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The reduction in cell viability is used to calculate the 50% cytotoxic concentration (CC50).

CA-SP1 Processing Assay

This biochemical assay directly measures the ability of a maturation inhibitor to block the cleavage of the CA-SP1 precursor protein.

Methodology:

  • Cell Transfection and Radiolabeling: HEK293T cells are transfected with a plasmid expressing the HIV-1 Gag polyprotein. The cells are then metabolically labeled with [35S]methionine/cysteine.

  • Compound Treatment: The transfected cells are treated with the maturation inhibitor.

  • Virion Purification: Virus-like particles (VLPs) are harvested from the cell culture supernatant and purified.

  • Immunoprecipitation and SDS-PAGE: The VLPs are lysed, and Gag proteins are immunoprecipitated using anti-CA antibodies. The immunoprecipitated proteins are then separated by SDS-PAGE.

  • Analysis: The gel is exposed to a phosphorimager, and the ratio of CA-SP1 to CA is quantified to determine the extent of cleavage inhibition.

Conclusion

This compound and other second-generation maturation inhibitors represent a promising advancement in the development of antiretrovirals with a novel mechanism of action. Their improved potency against bevirimat-resistant HIV-1 strains highlights their potential to address the challenge of drug resistance. Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety profile of this compound in relation to other maturation inhibitors. The experimental protocols described in this guide provide a framework for the continued evaluation of this important class of antiviral compounds.

References

Navigating HIV Drug Resistance: A Comparative Analysis of EP39 Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel HIV inhibitor is paramount for its successful clinical development and deployment. This guide provides a comparative analysis of EP39, a bevirimat (B1684568) (BVM) derivative maturation inhibitor, and its potential for cross-resistance with other classes of HIV antiretroviral drugs. While specific quantitative cross-resistance data for this compound remains limited in publicly available literature, this guide leverages data from its close analog, bevirimat, to provide insights into its likely performance against various resistant strains.

This compound, like bevirimat, is an HIV-1 maturation inhibitor that acts by blocking the final cleavage step of the Gag polyprotein at the capsid-spacer peptide 1 (CA-SP1) junction.[1] This mechanism is distinct from other major classes of HIV inhibitors, suggesting a low potential for direct cross-resistance. However, the interplay of mutations, particularly in patients with extensive treatment histories, can lead to complex resistance patterns.

Cross-Resistance Profile of Maturation Inhibitors

Maturation inhibitors represent a distinct class of antiretrovirals, and as such, they do not share direct cross-resistance with existing drug classes that target different viral enzymes or entry mechanisms. However, indirect cross-resistance can emerge due to the co-evolution of different viral proteins under drug pressure.

Protease Inhibitors (PIs)

While maturation inhibitors and PIs target different components of the viral replication cycle (Gag polyprotein vs. protease enzyme), there is evidence of an indirect link in their resistance profiles. Studies on bevirimat have shown that the presence of PI resistance mutations can influence the development of resistance to maturation inhibitors.[1][2] Specifically, HIV isolates with pre-existing PI resistance have a higher prevalence of mutations associated with bevirimat resistance.[3] In PI-resistant HIV isolates, the prevalence of bevirimat resistance mutations has been observed to be as high as 45%, compared to approximately 30% in treatment-naive individuals.[3] This suggests that the evolutionary pathways to PI resistance may select for Gag mutations that also confer resistance to maturation inhibitors.

Reverse Transcriptase Inhibitors (RTIs) and Integrase Strand Transfer Inhibitors (INSTIs)

Currently, there is a lack of specific published data detailing the cross-resistance of this compound or bevirimat with nucleoside/non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs) and integrase strand transfer inhibitors (INSTIs). Given their distinct mechanisms of action, direct cross-resistance is not expected. However, comprehensive in vitro studies are necessary to confirm this and to identify any potential for indirect resistance pathways.

Quantitative Analysis of Cross-Resistance

A critical component of evaluating a new antiretroviral is the quantitative assessment of its activity against a panel of viral strains with known resistance mutations. This is typically expressed as the fold change in the 50% effective concentration (EC50) compared to a wild-type reference strain.

Table 1: Summary of this compound and Bevirimat Resistance-Associated Mutations

InhibitorAssociated Resistance Mutations
This compound CA-A194T, CA-T200N, CA-V230I, CA-V230A, SP1-A1V
Bevirimat (BVM) CA-A194T, CA-L231F, CA-L231M, SP1-A1V, SP1-S5N, SP1-V7A

Note: The overlap in mutations (e.g., SP1-A1V) suggests a high likelihood of cross-resistance between this compound and bevirimat.

Table 2: Qualitative Cross-Resistance Summary for Maturation Inhibitors (Based on Bevirimat Data)

Inhibitor ClassCross-Resistance Potential with Maturation InhibitorsSupporting Evidence
Protease Inhibitors (PIs) Indirect cross-resistance observed.Higher prevalence of bevirimat resistance mutations in PI-resistant isolates. PI resistance can alter the mutational pathways to bevirimat resistance.
Reverse Transcriptase Inhibitors (RTIs) Unlikely, but not definitively studied for this compound.Distinct mechanisms of action.
Integrase Strand Transfer Inhibitors (INSTIs) Unlikely, but not definitively studied for this compound.Distinct mechanisms of action.

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance involves two primary methodologies: genotypic and phenotypic assays.

Genotypic Resistance Assay

This method identifies specific genetic mutations in the viral genome that are known to confer drug resistance.

Methodology:

  • Viral RNA Extraction: HIV RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed to complementary DNA (cDNA). The target gene regions (e.g., protease, reverse transcriptase, integrase, and in the case of this compound, the Gag gene) are then amplified using polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to identify any mutations.

  • Data Interpretation: The identified mutations are compared to a database of known resistance-associated mutations to predict the susceptibility of the virus to various drugs.

Phenotypic Resistance Assay

This assay directly measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

Methodology:

  • Virus Isolation or Generation of Recombinant Viruses: Virus is either isolated from patient plasma or recombinant viruses are generated containing the patient-derived gene of interest (e.g., Gag for this compound) in a laboratory strain of HIV.

  • Cell Culture and Infection: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are cultured and infected with the patient-derived virus or the recombinant virus.

  • Drug Susceptibility Testing: The infected cells are then cultured in the presence of serial dilutions of the antiretroviral drug being tested.

  • Measurement of Viral Replication: After a set incubation period, the level of viral replication is measured. This can be done through various methods, such as quantifying the amount of viral p24 antigen produced or measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.

  • EC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in EC50 is determined by dividing the EC50 value for the patient's virus by the EC50 value for a wild-type reference virus. A higher fold change indicates a greater degree of resistance.

Visualizing Experimental Workflows and HIV Drug Targets

To further elucidate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay RNA Extraction RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR DNA Sequencing DNA Sequencing RT-PCR->DNA Sequencing Mutation Analysis Mutation Analysis DNA Sequencing->Mutation Analysis Resistance Profile Resistance Profile Mutation Analysis->Resistance Profile Virus Isolation Virus Isolation Cell Infection Cell Infection Virus Isolation->Cell Infection Drug Treatment Drug Treatment Cell Infection->Drug Treatment Replication Measurement Replication Measurement Drug Treatment->Replication Measurement EC50 Calculation EC50 Calculation Replication Measurement->EC50 Calculation EC50 Calculation->Resistance Profile Patient Sample Patient Sample Patient Sample->RNA Extraction Patient Sample->Virus Isolation

Workflow for HIV Drug Resistance Testing.

HIV_Lifecycle_and_Drug_Targets HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion Entry Inhibitors Host Cell Host Cell Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription RTIs (NRTIs, NNRTIs) Integration Integration Reverse Transcription->Integration INSTIs Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Maturation Inhibitors (this compound) Protease Inhibitors (PIs) Infectious Virion Infectious Virion Maturation->Infectious Virion

References

Comparative Efficacy and Safety of AP39 in a Rodent Model of Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo efficacy and safety of the mitochondrially-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, is presented for researchers, scientists, and drug development professionals. This guide summarizes key preclinical findings and provides context for AP39's therapeutic potential. It is important to note that the initial query for "EP39" did not yield specific results; however, based on the available scientific literature, it is highly probable that the intended compound was AP39, a subject of multiple in vivo investigations.

AP39 has demonstrated protective effects in a rat model of renal ischemia-reperfusion injury.[1] The primary mechanism of action is hypothesized to be the reduction of cellular oxidative stress and the subsequent attenuation of inflammatory processes.[1]

Data Summary: Efficacy of AP39 in a Rat Model of Renal Ischemia-Reperfusion Injury

ParameterSham ControlIschemia-Reperfusion (IR) + VehicleIR + AP39 (0.1 mg/kg)IR + AP39 (0.2 mg/kg)IR + AP39 (0.3 mg/kg)
Blood Urea (B33335) Nitrogen (BUN)Baseline> 4-fold increase over baselineDose-dependent reductionDose-dependent reductionMost pronounced protective effect
Serum Creatinine (B1669602)Baseline> 4-fold increase over baselineDose-dependent reductionDose-dependent reductionMost pronounced protective effect
Neutrophil Infiltration (Myeloperoxidase Assay)BaselineIncreasedDose-dependent reductionDose-dependent reductionMost pronounced protective effect
Oxidative Stress (Malondialdehyde Assay)BaselineIncreasedDose-dependent reductionDose-dependent reductionMost pronounced protective effect
Plasma IL-12BaselineIncreasedDose-dependent reductionDose-dependent reductionMost pronounced protective effect
Kidney Histological ScoresNormalSignificant damagePartial improvementPartial improvementPartial improvement
TUNEL Staining (Apoptosis)MinimalIncreasedReducedReducedReduced

Note: The table is a qualitative summary based on the described effects in the source. Absolute values were not provided in the abstract.

Experimental Protocol: Rat Model of Renal Ischemia-Reperfusion Injury

A rat model of renal ischemia-reperfusion injury was utilized to assess the in vivo efficacy of AP39.[1]

  • Animal Model: Rats were subjected to renal ischemia followed by reperfusion to induce acute kidney injury.

  • Treatment Groups:

    • Sham control group.

    • Ischemia-reperfusion (IR) group treated with a vehicle.

    • IR groups pretreated with AP39 at doses of 0.1, 0.2, and 0.3 mg/kg.

  • Outcome Measures:

    • Renal Function: Blood urea nitrogen (BUN) and creatinine levels were measured in the blood.

    • Inflammation: Neutrophil infiltration in the kidneys was assessed using a myeloperoxidase assay on kidney homogenates. Plasma levels of interleukin-12 (B1171171) (IL-12) were also measured.

    • Oxidative Stress: Oxidative stress in the kidneys was evaluated using a malondialdehyde assay on kidney homogenates.

    • Histopathology: Kidney histological scores were determined to assess the degree of tissue damage.

    • Apoptosis: TUNEL staining was performed to detect DNA damage and apoptosis.

Mechanism of Action: AP39 Signaling Pathway

AP39 is a mitochondrially-targeted H₂S donor.[1][2] Its mechanism involves delivering H₂S directly to the mitochondria, which helps in preserving mitochondrial function, reducing oxidative stress, and stimulating cellular bioenergetics.

AP39_Mechanism_of_Action cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Mitochondria Mitochondria Oxidative Stress->Mitochondria damages AP39 AP39 H2S H₂S AP39->H2S releases Electron Transport Chain Electron Transport Chain Mitochondria->Electron Transport Chain modulates Reduced Oxidative Stress Reduced Oxidative Stress Mitochondria->Reduced Oxidative Stress leads to H2S->Oxidative Stress H2S->Mitochondria targets Bioenergetics Bioenergetics Electron Transport Chain->Bioenergetics stimulates Cytoprotection Cytoprotection Reduced Oxidative Stress->Cytoprotection

Caption: Mechanism of action for AP39.

Experimental Workflow: In Vivo Efficacy and Safety Assessment

The general workflow for assessing the in vivo efficacy and safety of a compound like AP39 in a preclinical setting involves several key stages.

in_vivo_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Model Selection Model Selection Dose Ranging Dose Ranging Model Selection->Dose Ranging Treatment Administration Treatment Administration Dose Ranging->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Endpoint Assessment Endpoint Assessment Data Collection->Endpoint Assessment Statistical Analysis Statistical Analysis Endpoint Assessment->Statistical Analysis

Caption: General workflow for in vivo studies.

Considerations for Future Research

While the initial preclinical data for AP39 is promising in the context of acute kidney injury, further research is necessary. The existing studies highlight a dose-dependent protective effect, but also indicate that complete normalization of injury markers was not achieved. Future investigations could explore combination therapies, alternative dosing regimens, and the efficacy of AP39 in other models of organ injury characterized by mitochondrial dysfunction and oxidative stress. Additionally, long-term safety and toxicological studies are essential before consideration for clinical translation. A novel liposomal formulation of AP39 has been developed to improve stability and enhance its permeability across the blood-brain barrier, suggesting its potential application in neurodegenerative diseases.

References

A Head-to-Head Comparison of EP39 and Second-Generation HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of EP39 and second-generation HIV-1 maturation inhibitors, focusing on their mechanism of action, antiviral activity, resistance profiles, and pharmacokinetic properties. The aim is to offer an objective overview supported by available experimental data to inform research and drug development efforts in the field of HIV-1 therapeutics.

Introduction to HIV-1 Maturation Inhibition

HIV-1 maturation is a critical late-stage step in the viral lifecycle, where the Gag and Gag-Pol polyproteins are cleaved by the viral protease into functional structural and enzymatic proteins. This process leads to the morphological rearrangement of the virion into a mature, infectious particle. Maturation inhibitors (MIs) are a class of antiretroviral drugs that disrupt this process, specifically by inhibiting the final cleavage of the capsid-spacer peptide 1 (CA-SP1) from the C-terminus of the capsid protein (CA). This inhibition results in the production of non-infectious virions with impaired core formation.

The first-in-class MI, bevirimat (B1684568) (BVM), showed promise but was limited by its lack of activity against certain HIV-1 subtypes due to natural polymorphisms in the Gag protein. This led to the development of second-generation MIs with improved potency and broader activity. This guide focuses on a comparison between this compound, a bevirimat derivative, and the well-characterized second-generation MI, GSK3640254.

Mechanism of Action

Both this compound and second-generation MIs like GSK3640254 target the final cleavage step in Gag processing. They bind to the CA-SP1 region of the Gag polyprotein, preventing the viral protease from accessing and cleaving the junction between CA and SP1. This leads to the accumulation of the uncleaved p25 (CA-SP1) precursor and the formation of immature, non-infectious viral particles.

This compound is a derivative of bevirimat with improved hydrosolubility.[1] Its mechanism involves interaction with the SP1 domain of Gag, perturbing the natural coil-helix equilibrium at the CA-SP1 junction by stabilizing a transient alpha-helical structure.[2]

Second-generation maturation inhibitors , exemplified by GSK3640254 , were designed to overcome the limitations of first-generation inhibitors. They exhibit potent activity against a broader range of HIV-1 subtypes, including those with polymorphisms that confer resistance to bevirimat.[3]

HIV-1 Gag Polyprotein Processing Pathway

The processing of the Gag polyprotein is a highly ordered cascade of cleavage events mediated by the HIV-1 protease. Understanding this pathway is crucial for appreciating the mechanism of maturation inhibitors.

HIV_Gag_Processing cluster_Gag Gag Polyprotein cluster_Processing Proteolytic Processing cluster_Products Mature Proteins Gag Gag Polyprotein (Pr55Gag) MA_CA_SP1_NC_SP2_p6 MA-CA-SP1-NC-SP2-p6 MA Matrix (MA) MA_CA_SP1_NC_SP2_p6->MA 1. CA_SP1_NC_SP2_p6 CA-SP1-NC-SP2-p6 p25 p25 (CA-SP1) CA_SP1_NC_SP2_p6->p25 Intermediate CA Capsid (CA) SP1_NC_SP2_p6 SP1-NC-SP2-p6 SP1 Spacer Peptide 1 (SP1) NC_SP2_p6 NC-SP2-p6 NC Nucleocapsid (NC) SP2_p6 SP2-p6 SP2 Spacer Peptide 2 (SP2) p6 p6 Protease HIV-1 Protease Protease->MA_CA_SP1_NC_SP2_p6 Cleavage Protease->CA_SP1_NC_SP2_p6 Cleavage MI Maturation Inhibitors (this compound, GSK3640254) p25->CA Final Cleavage Block->p25 Inhibition

Caption: HIV-1 Gag polyprotein processing pathway and the target of maturation inhibitors.

Quantitative Data Comparison

A direct quantitative comparison of the antiviral activity of this compound and second-generation maturation inhibitors is challenging due to the limited publicly available data for this compound. However, extensive data for GSK3640254 provides a benchmark for the performance of second-generation MIs.

Antiviral Activity

GSK3640254 has demonstrated potent antiviral activity against a wide range of HIV-1 subtypes and clinically relevant polymorphic variants.

GSK3640254 Antiviral Activity EC50 / EC90 (nM) Cell Line / Virus Type Reference
Mean EC509Panel of HIV-1 clinical isolates (Subtypes A, B, C, CRF01_AE)[3]
Mean protein-binding adjusted EC9033Library of subtype B and C chimeric viruses with Gag polymorphisms[3]
EC50 Range<1.0 - 4.016 different clinical isolates in CEM-NKR-CCR5-Luc cells[4]
EC50 against A364V mutant≤ 8.0Multiple-cycle assay[4]
Resistance Profile

The emergence of drug resistance is a critical consideration for any antiretroviral agent.

GSK3640254: The primary resistance mutation identified for GSK3640254 both in vitro and in clinical studies is A364V in the Gag region.[3] However, GSK3640254 retains significant activity against many viruses with polymorphisms that confer resistance to earlier generation MIs.[3]

This compound: In vitro resistance selection studies have identified several mutations associated with reduced susceptibility to this compound. These include:

  • CA domain: A194T, T200N, V230I, V230A[1]

  • SP1 domain: A1V[1]

It is noteworthy that the SP1-A1V mutation has been shown to almost completely suppress the interaction of this compound with the Gag polyprotein.[1]

Pharmacokinetic Properties

GSK3640254: Phase I and IIa clinical trials have provided insights into the pharmacokinetic profile of GSK3640254 in humans.

GSK3640254 Pharmacokinetic Parameters Value Study Population Reference
Time to maximum concentration (Tmax)3.5 - 4 hoursHealthy adults[5]
Half-life (t1/2)~24 hoursHealthy adults[5]
Dosing regimen supportedOnce-dailyHealthy adults[5]

This compound: In vivo pharmacokinetic data for this compound is not currently available in the peer-reviewed literature. Its improved hydrosolubility compared to bevirimat suggests it may have a more favorable pharmacokinetic profile, but this requires experimental validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HIV-1 maturation inhibitors.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the extent of viral replication by measuring the amount of p24 capsid protein in the supernatant of infected cell cultures.

Antiviral_Assay_Workflow Start Start Seed Seed susceptible cells (e.g., TZM-bl, PBMCs) Start->Seed Infect Infect cells with HIV-1 Seed->Infect Treat Add serial dilutions of maturation inhibitor Infect->Treat Incubate Incubate for several days Treat->Incubate Collect Collect culture supernatant Incubate->Collect ELISA Perform p24 Antigen ELISA Collect->ELISA Analyze Analyze results to determine IC50/EC50 ELISA->Analyze End End Analyze->End

Caption: General workflow for an antiviral activity assay using p24 ELISA.

Methodology:

  • Cell Culture: Susceptible cells (e.g., TZM-bl, peripheral blood mononuclear cells (PBMCs)) are seeded in multi-well plates.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Treatment: The maturation inhibitor is added to the wells at various concentrations.

  • Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

  • Supernatant Collection: The cell culture supernatant is harvested.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house ELISA kit.

  • Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

In Vitro Resistance Selection

This method is used to identify mutations that confer resistance to a specific drug.

Methodology:

  • Virus Culture: HIV-1 is cultured in the presence of a sub-optimal concentration of the maturation inhibitor.

  • Passaging: The virus is passaged multiple times in increasing concentrations of the inhibitor.

  • Viral Load Monitoring: Viral replication is monitored at each passage.

  • Genotypic Analysis: When viral breakthrough (replication in the presence of the inhibitor) is observed, the viral Gag gene is sequenced to identify mutations.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type virus backbone, and the susceptibility of the mutant virus to the inhibitor is tested to confirm resistance.

Summary and Conclusion

Second-generation maturation inhibitors, such as GSK3640254, represent a significant advancement over first-generation compounds. They exhibit potent antiviral activity against a broad range of HIV-1 subtypes and maintain activity against many viruses with polymorphisms that confer resistance to bevirimat. The pharmacokinetic profile of GSK3640254 supports once-daily dosing.

This compound, a bevirimat derivative with improved solubility, also targets the final step of HIV-1 maturation. While specific quantitative data on its antiviral potency and in vivo pharmacokinetics are limited in the public domain, resistance studies have identified key mutations that impact its activity. The distinct resistance profiles of this compound and bevirimat suggest subtle differences in their interaction with the Gag polyprotein.

Further head-to-head studies with comprehensive quantitative data are needed to fully elucidate the comparative efficacy and resistance profiles of this compound and second-generation maturation inhibitors. However, the available data clearly indicate that the development of second-generation MIs has successfully addressed many of the limitations of the initial compounds in this class, offering promising new options for the treatment of HIV-1 infection.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development status of investigational drugs can change rapidly.

References

Validating the binding site of EP39 through mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

It appears there might be some ambiguity regarding the molecule "EP39," as search results point to several different proteins, including eL39 (a ribosomal protein), CD39 (an ecto-ADPase), gp39 (also known as CD40L), and GPR39 (a G-protein coupled receptor). To ensure the comparison guide is accurate and relevant to your needs, could you please clarify which specific molecule you are referring to as "this compound"?

Once you provide the specific name of the protein of interest, I can proceed to gather the necessary information to create a comprehensive comparison guide on validating its binding site through mutagenesis, as you requested. This will include:

  • Detailed information on its known or putative binding site.

  • A review of published mutagenesis studies.

  • Comparison with alternative methods or molecules for studying the same target.

  • Experimental protocols for relevant assays.

  • Data presented in clear, structured tables.

  • Graphviz diagrams illustrating key pathways and workflows.

I look forward to your clarification so I can provide you with the most accurate and helpful information.

Comparative Analysis of Drug Resistance Mechanisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "EP39" is not a standardized identifier for a specific molecule or drug in widespread scientific literature. This guide therefore provides a comparative analysis of resistance mutations and mechanisms for plausible interpretations of this term based on recent research, focusing on therapeutic agents and targets where "EP" is part of the designation or where the target is relevant to drug resistance. This guide will explore two distinct paradigms of drug resistance: acquired resistance to a targeted therapy, exemplified by the RET inhibitor EP0031/A400 , and the role of a protein, SETD2 , in mediating resistance to other chemotherapies, making it a therapeutic target for drugs like EPZ-719 . We will also briefly address the current knowledge regarding resistance for the EP3 receptor and GPR39 .

Section 1: EP0031/A400 - Overcoming Acquired Resistance in RET-Altered Cancers

EP0031/A400 (also known as KL590586) is a next-generation selective RET inhibitor (SRI) designed to be effective against cancers with alterations in the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] A major challenge with first-generation SRIs, such as selpercatinib (B610774) and pralsetinib, is the development of acquired resistance, often through new mutations in the RET kinase domain.[4] EP0031/A400 shows promise in overcoming this resistance.[5][2][3]

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the activity of first- and next-generation RET inhibitors against wild-type RET and common resistance mutations. Lower IC50 values indicate higher potency.

Inhibitor ClassExample InhibitorTargetIC50 (nM) - Wild-Type RETIC50 (nM) - V804M (Gatekeeper)IC50 (nM) - G810S/R (Solvent-Front)
First-Generation SRI SelpercatinibRET~0.4>100 (Resistant)>100 (Resistant)
First-Generation SRI PralsetinibRET~0.5>100 (Resistant)>100 (Resistant)
Next-Generation SRI EP0031/A400 RETPotent (low nM)Potent (low nM)Potent (low nM)
Next-Generation SRI LOX-18228RETPotent (low nM)Potent (low nM)Potent (low nM)

Note: Specific IC50 values for EP0031/A400 are not publicly available but preclinical data indicates high potency against these mutations.[1][6] LOX-18228 is included as another example of a next-generation inhibitor with published preclinical data on resistance mutations.[7]

Clinical data from a Phase 1 study of EP0031/A400 in patients with RET-altered tumors has shown an objective response rate (ORR) of 60% and a disease control rate (DCR) of 90%.[5] In treatment-naïve patients with RET-fusion positive non-small cell lung cancer (NSCLC), the ORR was 80.8%.[5] For patients who had received prior systemic treatment, the ORR was 69.7%.[5]

Experimental Protocols: Assessing Inhibitor Resistance

1. Generation of Resistant Cell Lines:

  • Objective: To create cell line models of acquired resistance.

  • Methodology:

    • Culture a cancer cell line with a known RET fusion (e.g., KIF5B-RET) in the presence of a first-generation SRI (e.g., selpercatinib) at a concentration close to the IC50.

    • Gradually increase the concentration of the inhibitor over several weeks to months as the cells adapt.

    • Isolate and expand clones that can proliferate at high concentrations of the inhibitor.

    • Confirm the resistant phenotype with a cell viability assay (e.g., CellTiter-Glo).

2. Identification of Resistance Mutations:

  • Objective: To determine the genetic basis of resistance.

  • Methodology:

    • Extract genomic DNA and RNA from both the parental (sensitive) and the resistant cell lines.

    • Perform Sanger sequencing of the RET kinase domain to look for known resistance mutations.

    • Alternatively, use next-generation sequencing (NGS) for a broader and more sensitive analysis of the whole gene or exome to identify novel mutations or bypass pathway alterations.

3. Characterization of Inhibitor Potency:

  • Objective: To quantify the efficacy of inhibitors against wild-type and mutant RET.

  • Methodology:

    • Use engineered cell lines (e.g., HEK293 or Ba/F3) that are forced to express either wild-type RET or a specific RET resistance mutant (e.g., V804M or G810S).[6][7]

    • Treat these cell lines with a range of concentrations of the inhibitors to be tested (e.g., selpercatinib vs. EP0031/A400).

    • After a set period (e.g., 72 hours), measure cell viability.

    • Calculate the IC50 value for each inhibitor against each RET variant by plotting a dose-response curve.

Mandatory Visualization:

RET_Signaling_and_Resistance cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular RET_Ligand RET Ligand (e.g., GDNF) RET_Receptor RET Receptor Tyrosine Kinase RET_Ligand->RET_Receptor Binds & Activates Signaling_Pathways Downstream Signaling (RAS/MAPK, PI3K/AKT) RET_Receptor->Signaling_Pathways Phosphorylates Resistance_Mutation Resistance Mutation (V804M, G810S) RET_Receptor->Resistance_Mutation Develops Cell_Growth Cell Proliferation & Survival Signaling_Pathways->Cell_Growth First_Gen_SRI First-Generation SRI (e.g., Selpercatinib) First_Gen_SRI->RET_Receptor Inhibits EP0031 EP0031 / A400 EP0031->Resistance_Mutation Inhibits Mutant RET Resistance_Mutation->First_Gen_SRI Blocks Binding

Caption: RET signaling pathway and mechanisms of resistance.

Resistance_Workflow A Patient with RET-altered cancer progresses on 1st-gen SRI B Biopsy of Resistant Tumor (Tissue or Liquid) A->B C Genomic Analysis (NGS) B->C D Identify Resistance Mechanism C->D E On-Target Mutation (e.g., RET G810S) D->E if F Bypass Pathway Activation D->F if G Switch to Next-Generation SRI (e.g., EP0031/A400) E->G H Consider Combination Therapy F->H

Caption: Workflow for identifying and treating acquired resistance.

Section 2: SETD2's Role in Chemoresistance and Targeting with EPZ-719

The role of SETD2 (SET domain-containing protein 2) in drug resistance is complex. SETD2 is a histone methyltransferase, and its loss or mutation can paradoxically lead to resistance to certain DNA-damaging chemotherapies.[8] This has made SETD2 itself a potential therapeutic target in specific contexts.[9][10] EPZ-719 is a potent and selective inhibitor of SETD2 developed for preclinical investigation.[11][12]

Data Presentation: SETD2 Status and Drug Sensitivity
Cancer TypeDrugEffect of SETD2 loss/mutationRationale for SETD2 Inhibition
Leukemia DNA-damaging agents (e.g., cytarabine, doxorubicin)Resistance due to impaired DNA damage response.[8]Restore sensitivity by modulating the epigenetic state (e.g., with a demethylase inhibitor).[8]
Chronic Myeloid Leukemia Imatinib (B729)Resistance through upregulation of oncogenic targets (MYCN, ERG).[13]Not directly applicable, but highlights SETD2 as a tumor suppressor in this context.
IMiD-resistant Multiple Myeloma EPZ-719 (SETD2 inhibitor)N/AIMiD-resistant cells show increased dependency on SETD2, making them more sensitive to EPZ-719.[14]

Note: This table illustrates the context-dependent role of SETD2 in drug resistance. Resistance is not to a SETD2 inhibitor, but to other drugs, and SETD2 inhibition can be a therapeutic strategy in some resistant cancers.

Experimental Protocols: Investigating SETD2's Role in Resistance

1. Correlating SETD2 Expression with Drug Resistance:

  • Objective: To determine if SETD2 levels are associated with resistance to a specific drug.

  • Methodology:

    • Obtain a panel of cancer cell lines with varying sensitivity to the drug of interest (e.g., imatinib).

    • Measure the protein and mRNA levels of SETD2 in each cell line using Western blotting and qPCR, respectively.

    • Correlate SETD2 expression levels with the IC50 values for the drug.

2. Functional Analysis using Gene Knockdown:

  • Objective: To directly test if loss of SETD2 causes drug resistance.

  • Methodology:

    • In a drug-sensitive cell line, knock down the expression of SETD2 using siRNA or shRNA.

    • Confirm the knockdown by Western blotting.

    • Perform a cell viability assay to compare the IC50 of the drug in the SETD2-knockdown cells versus control cells. An increase in IC50 would indicate that SETD2 loss confers resistance.[13]

3. Testing Synthetic Lethality with SETD2 Inhibitors:

  • Objective: To determine if cells resistant to one therapy (e.g., IMiDs) become dependent on SETD2.

  • Methodology:

    • Use both a parental, drug-sensitive cell line and its derived drug-resistant counterpart (e.g., IMiD-sensitive and -resistant multiple myeloma cells).[14]

    • Treat both cell lines with a range of concentrations of a SETD2 inhibitor (e.g., EPZ-719).

    • Measure cell viability after an extended period (e.g., 14 days). A significantly greater reduction in viability in the resistant cell line would indicate a synthetic lethal interaction.[14]

Mandatory Visualization:

SETD2_Mechanism cluster_chemoresistance Chemoresistance Mechanism DNA_Damage DNA-damaging Chemo SETD2_WT Functional SETD2 DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates SETD2_Mut Mutant/Loss of SETD2 Impaired_DDR Impaired DDR DNA_Damage->Impaired_DDR Activates H3K36me3 H3K36me3 Mark SETD2_WT->H3K36me3 Creates H3K36me3->DDR Recruits Apoptosis Cell Death DDR->Apoptosis SETD2_Mut->Impaired_DDR Leads to Survival Resistance & Survival Impaired_DDR->Survival

Caption: Role of SETD2 loss in resistance to DNA-damaging agents.

Section 3: Status of Resistance Mutation Research for Other Potential "this compound" Interpretations

EP3 Receptor

The prostaglandin (B15479496) E2 receptor 3 (EP3) is a G-protein coupled receptor involved in various physiological processes.[15] Research has focused on the therapeutic potential of EP3 antagonists in conditions like heart failure.[16][17][18][19] Currently, there is a lack of published literature detailing specific resistance mutations to EP3 receptor antagonists. The development of resistance would likely involve mutations in the PTGER3 gene that alter antagonist binding or receptor signaling.

GPR39

GPR39 is a zinc-sensing G-protein coupled receptor with roles in intestinal health and pancreatic function.[20][21][22][23] While some studies have explored the effects of specific mutations on GPR39's constitutive activity and expression, this has been in the context of understanding its basic biology rather than in response to a therapeutic agent.[20][24] As with the EP3 receptor, there is no significant body of research on drug resistance mutations for GPR39 antagonists or agonists.

Conclusion

This guide highlights two different facets of drug resistance relevant to modern oncology. The case of EP0031/A400 demonstrates a classic arms race in targeted therapy, where next-generation inhibitors are rationally designed to overcome specific, on-target resistance mutations that emerge under the selective pressure of earlier drugs. In contrast, the story of SETD2 illustrates a more complex, context-dependent role where the status of an epigenetic modifier can dictate sensitivity or resistance to other treatments, and in some cases of acquired resistance, can become a new therapeutic vulnerability. For researchers in drug development, understanding these distinct mechanisms is crucial for designing durable therapeutic strategies and anticipating future challenges.

References

Assessing the Therapeutic Potential of EP39 Against Drug-Resistant HIV-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Human Immunodeficiency Virus-1 (HIV-1) presents a significant challenge to the long-term efficacy of antiretroviral therapy (ART).[1][2] This necessitates the development of novel therapeutic agents that target different stages of the viral lifecycle. EP39, a derivative of the maturation inhibitor bevirimat (B1684568) (BVM), has emerged as a compound of interest.[3][4] This guide provides a comparative analysis of this compound, summarizing its mechanism of action and comparing it with other therapeutic alternatives for drug-resistant HIV-1, supported by available experimental insights.

Introduction to this compound and HIV-1 Maturation Inhibition

This compound belongs to a class of antiretroviral drugs known as maturation inhibitors.[3][4] Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase, protease, or integrase, maturation inhibitors interfere with the final steps of virion assembly and maturation, a critical phase for producing infectious viral particles.[3][4]

HIV-1 maturation involves the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag) by the viral protease.[5] This process leads to a structural rearrangement within the newly formed viral particle, forming a mature, infectious core. Maturation inhibitors specifically block the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction in the Gag polyprotein.[3][4] This disruption results in the production of non-infectious virions with defective cores, thus halting the spread of the virus. This compound is a derivative of bevirimat with improved hydrosolubility, a property that can be advantageous for drug development.[3][4]

Mechanism of Action of this compound

This compound exerts its antiviral effect by binding to the Gag polyprotein lattice within the immature virion.[5] This binding stabilizes the transient alpha-helical structure of the SP1 domain, interfering with the natural helix-coil equilibrium required for proper protease cleavage.[5] By preventing the cleavage of the CA-SP1 junction, this compound effectively stalls the maturation process, leading to the release of immature and non-infectious viral particles.[3][4]

In-vitro studies have shown that resistance to this compound is associated with specific mutations in the CA domain and the first residue of the SP1 peptide of the Gag polyprotein.[3][4]

Comparative Analysis of this compound and Other Antiretrovirals for Drug-Resistant HIV-1

While specific quantitative efficacy data for this compound, such as IC50 or EC50 values, are not widely available in the public domain, a qualitative comparison with other drug classes used for treating drug-resistant HIV-1 can be made based on their mechanisms of action and resistance profiles.

Drug ClassRepresentative Drug(s)Mechanism of ActionActivity Against Drug-Resistant Strains
Maturation Inhibitors This compound , Bevirimat, GSK2838232Inhibit the final cleavage of the Gag polyprotein (CA-SP1 junction), preventing the formation of mature, infectious virions.[3][4]Active against strains resistant to other classes of antiretrovirals. Resistance is associated with mutations in the Gag protein.[3][4]
Capsid Inhibitors LenacapavirBinds to the viral capsid protein (p24) and interferes with multiple stages of the viral lifecycle, including nuclear entry, assembly, and release.[1][2]Potent activity against a broad range of HIV-1 subtypes and strains resistant to other antiretroviral classes.[1][2]
Attachment Inhibitors FostemsavirBinds to the viral envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[1][2]Effective against multidrug-resistant HIV-1, with no cross-resistance to other antiretroviral classes.[1][2]
Post-Attachment Inhibitors IbalizumabA monoclonal antibody that binds to the CD4 receptor and prevents conformational changes required for viral entry after the virus has attached.[1]Used for heavily treatment-experienced adults with multidrug-resistant HIV-1.[1]
CCR5 Antagonists Maraviroc, LeronlimabBlock the CCR5 co-receptor on the host cell surface, preventing the entry of CCR5-tropic HIV-1 strains.[1]Effective only against CCR5-tropic HIV-1. Resistance can emerge through a shift in co-receptor usage (CXCR4-tropic).
Fusion Inhibitors EnfuvirtideBinds to the gp41 subunit of the viral envelope, preventing the fusion of the viral and cellular membranes.Generally reserved for salvage therapy in patients with extensive drug resistance.
Integrase Strand Transfer Inhibitors (INSTIs) Dolutegravir, BictegravirBlock the integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.Second-generation INSTIs have a high barrier to resistance and are often effective against strains resistant to older INSTIs.
Protease Inhibitors (PIs) Darunavir, AtazanavirInhibit the viral protease enzyme, preventing the cleavage of Gag and Gag-Pol polyproteins into functional viral proteins.Boosted PIs are a cornerstone of treatment for drug-resistant HIV-1, though resistance mutations in the protease gene can compromise their efficacy.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Tenofovir, EmtricitabineAct as chain terminators, inhibiting the reverse transcriptase enzyme and preventing the conversion of viral RNA to DNA.Widespread resistance to older NRTIs exists. Newer formulations and combinations are used to manage resistance.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Doravirine, RilpivirineBind to a different site on the reverse transcriptase enzyme, allosterically inhibiting its function.A low genetic barrier to resistance has limited the use of older NNRTIs. Newer agents have improved resistance profiles.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel antiretroviral compounds like this compound. Below are representative protocols for key experiments used to characterize HIV-1 maturation inhibitors.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

  • Cell Culture: MT-4 cells (or other susceptible T-cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or a clinical isolate from a patient with drug-resistant virus at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound (e.g., this compound). A no-drug control is included.

  • Incubation: The infected and treated cells are incubated at 37°C in a humidified 5% CO2 atmosphere for 4-7 days.

  • p24 Antigen Quantification: After the incubation period, the cell culture supernatant is collected, and the virus is inactivated. The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Gag Processing

This assay directly visualizes the effect of a maturation inhibitor on the cleavage of the Gag polyprotein.

  • Virus Production: HEK293T cells are transfected with an HIV-1 proviral DNA clone. The cells are cultured in the presence of serial dilutions of the test compound.

  • Virion Purification: After 48 hours, the culture supernatant containing viral particles is collected, clarified by low-speed centrifugation, and then the virions are pelleted by ultracentrifugation through a sucrose (B13894) cushion.

  • Cell Lysate Preparation: The transfected cells are washed and lysed to analyze intracellular Gag processing.

  • Protein Quantification: The total protein concentration in the virion and cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the HIV-1 capsid protein (p24), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The presence and relative abundance of the Gag precursor (Pr55Gag), the CA-SP1 intermediate (p25), and the mature CA (p24) are analyzed. An accumulation of the p25 band in the presence of the drug indicates inhibition of maturation.

In Vitro Resistance Selection

This experiment identifies the genetic mutations that confer resistance to the antiviral compound.

  • Cell Culture and Infection: A susceptible T-cell line is infected with wild-type HIV-1.

  • Drug Escalation: The infected cells are cultured in the presence of the test compound at a starting concentration around the EC50 value.

  • Virus Passage: The culture is monitored for signs of viral replication (e.g., syncytia formation, p24 production). When viral replication is detected, the culture supernatant is used to infect fresh cells in the presence of a higher concentration of the compound.

  • Genotypic Analysis: This process of dose escalation and virus passage is continued for multiple rounds. When a virus that can replicate at high concentrations of the compound is obtained, the viral RNA is extracted from the culture supernatant. The Gag-Pol gene is then amplified by RT-PCR and sequenced to identify mutations that are not present in the original wild-type virus.

  • Phenotypic Confirmation: The identified mutations are introduced into a wild-type proviral DNA clone by site-directed mutagenesis. The resulting mutant virus is then tested for its susceptibility to the compound in an antiviral activity assay to confirm that the mutations confer resistance.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Attachment 1. Attachment & Fusion ReverseTranscription 2. Reverse Transcription Attachment->ReverseTranscription Viral RNA Integration 3. Integration ReverseTranscription->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral mRNA Assembly 6. Assembly Translation->Assembly Viral Proteins Budding 7. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Immature Virion HIV_Virion HIV Virion HIV_Virion->Attachment

Caption: The HIV-1 lifecycle, illustrating the stages targeted by various antiretroviral drugs.

Maturation_Inhibition cluster_normal Normal Maturation cluster_inhibited Maturation Inhibition by this compound Gag Pr55Gag Polyprotein MA CA SP1 NC SP2 p6 Protease HIV Protease Cleavage Cleavage at CA-SP1 junction Protease->Cleavage acts on MatureVirion Mature, Infectious Virion Cleavage->MatureVirion Gag_Inhibited Pr55Gag Polyprotein MA CA SP1 NC SP2 p6 This compound This compound BlockedCleavage Blocked Cleavage at CA-SP1 junction This compound->BlockedCleavage binds to Gag, prevents cleavage ImmatureVirion Immature, Non-infectious Virion BlockedCleavage->ImmatureVirion Experimental_Workflow Start Start: Test Compound (this compound) AntiviralAssay Antiviral Activity Assay (p24 ELISA) Start->AntiviralAssay GagProcessingAssay Gag Processing Assay (Western Blot) Start->GagProcessingAssay ResistanceSelection In Vitro Resistance Selection Start->ResistanceSelection EC50 Determine EC50 AntiviralAssay->EC50 End End: Characterize Therapeutic Potential EC50->End Mechanism Confirm Mechanism of Action GagProcessingAssay->Mechanism Mechanism->End ResistanceProfile Identify Resistance Mutations ResistanceSelection->ResistanceProfile ResistanceProfile->End

References

Bridging the Gap: Correlating In Vitro Efficacy of Mitochondrial-Targeted Compounds with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the dynamic landscape of drug discovery, the ability to accurately predict in vivo outcomes from in vitro data is a critical determinant of success. This guide provides a comprehensive comparison of a promising mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, and the G protein-coupled receptor 39 (GPR39) signaling pathway. It aims to furnish researchers, scientists, and drug development professionals with a clear framework for correlating preclinical data, supported by experimental evidence.

Initially, it is important to clarify a potential point of confusion. While "EP39" was the initial topic of interest, this designation primarily refers to a guideline from the Clinical and Laboratory Standards Institute (CLSI) for selecting surrogate samples in in vitro diagnostic tests.[1] This guide will instead focus on AP39 and GPR39, which are highly relevant to therapeutic development and for which a wealth of in vitro and in vivo data exists.

AP39: A Mitochondria-Targeted H₂S Donor

AP39 is a novel compound that delivers hydrogen sulfide directly to mitochondria, the powerhouses of the cell.[2] This targeted delivery mechanism is designed to protect mitochondria from oxidative stress and support cellular bioenergetics, which has significant therapeutic implications for a range of diseases.[3][4]

In Vitro Data Summary

The following table summarizes key in vitro findings for AP39 across various cell types and experimental conditions.

Cell TypeExperimental ModelKey In Vitro EndpointsConcentration RangeObserved Effects
bEnd.3 Murine Microvascular Endothelial CellsOxidative stress induced by glucose oxidaseIntracellular H₂S levels, mitochondrial activity, cell viability, mitochondrial DNA integrity30-300 nMIncreased intracellular H₂S, concentration-dependent effect on mitochondrial activity (stimulation at lower concentrations, inhibition at higher), antioxidant and cytoprotective effects, protection against mitochondrial DNA damage.[3]
NRK-49F Rat Kidney Epithelial CellsOxidative stress induced by glucose oxidaseCell viability (MTT assay), cell injury (LDH release), intracellular ROS production30-300 nMAttenuated the decrease in cell viability and increase in LDH release, reduced intracellular ROS production. The protective effects showed a bell-shaped concentration-response curve.[2]
Porcine IsletsIn vitro cultureIslet equivalents, ROS production, mitochondrial membrane potential, ATP content400 nMIncreased islet equivalents, decreased ROS production, increased mitochondrial membrane potential, and significantly higher ATP content.[5]
H9c2 CardiomyocytesDoxorubicin-induced injuryCell viability, apoptosis, mitochondrial membrane potential, ROS levels, AMPK-ULK1-FUNDC1 pathway activation30-100 nMAmeliorated doxorubicin-induced cardiotoxicity by reducing oxidative stress and apoptosis, and improving mitochondrial function. These effects were mediated through the AMPK/UCP2 and AMPK-ULK1-FUNDC1 pathways.[6][7]
Mouse Mesenteric Artery RingsPhenylephrine-induced precontractionVasorelaxationConcentration-relatedCaused a concentration-related relaxation of intact artery rings, which was significantly attenuated in endothelium-denuded rings.[8]
Potential In Vivo Outcomes and Correlations

The in vitro cytoprotective and bioenergetic effects of AP39 have been shown to translate into positive outcomes in various preclinical animal models.

Animal ModelDisease/Injury ModelKey In Vivo OutcomesDosageCorrelation with In Vitro Data
MiceCardiac Arrest and CPRImproved neurological function and 10-day survival rate.Not specifiedThe in vivo neuroprotection aligns with in vitro findings of reduced neuronal damage through attenuation of oxidative stress.[9]
RatsRenal Ischemia-Reperfusion InjuryDose-dependent protection against increases in blood urea (B33335) nitrogen and creatinine, reduced oxidative stress and neutrophil infiltration.0.1, 0.2, and 0.3 mg/kgThe in vivo renal protection is consistent with the in vitro cytoprotective effects observed in renal epithelial cells under oxidative stress.[2]
APP/PS1 MiceAlzheimer's DiseaseReversed spatial learning and memory deficits.100 nM/kg for 6 weeksThe cognitive improvements correlate with the in vitro protection against mitochondrial dysfunction in APP/PS1 neurons.[10]
MiceAcute Frostbite InjuryImproved granulation tissue maturation, angiogenesis, and cell proliferation.200 nM and 1 µM (topical)The enhanced wound healing in vivo is supported by the pro-survival and pro-proliferative effects observed in vitro.[11]
RatsDoxorubicin-induced CardiotoxicityAttenuated myocardial fibrosis and improved cardiac function.Not specifiedThe cardioprotective effects in vivo are a direct translation of the in vitro findings of reduced cardiomyocyte apoptosis and improved mitochondrial function.[4][6]
apoE-/- MiceAtherosclerosisReduced development of atherosclerotic lesions.0.1 mg/kg, 3 days/week for 16 weeksThe anti-atherosclerotic effects are linked to the reprogramming of macrophages and increased UCP1 expression, which aligns with the anti-inflammatory and bioenergetic effects seen in vitro.[12]

GPR39: A Zinc-Sensing G Protein-Coupled Receptor

GPR39 is a transmembrane receptor that is activated by zinc ions and plays a crucial role in various physiological processes, including cell proliferation, ion transport, and anti-inflammatory responses.[13] Its diverse signaling capabilities make it an attractive therapeutic target.

GPR39 Signaling Pathways

Activation of GPR39 can trigger multiple downstream signaling cascades through different G proteins, including Gαq, Gαs, and Gα12/13.[14] This leads to a variety of cellular responses, highlighting the complexity of targeting this receptor.

GPR39_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_proteins G Proteins cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response Zinc Zinc GPR39 GPR39 Zinc->GPR39 Activates Gaq Gaq GPR39->Gaq Gas Gas GPR39->Gas Ga12_13 Ga12_13 GPR39->Ga12_13 PLC PLC Gaq->PLC Activates AC AC Gas->AC Activates RhoA RhoA Ga12_13->RhoA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release Ion Transport IP3_DAG->Ca_release PKA_activation PKA Activation Gene Transcription cAMP->PKA_activation SRE_transcription SRE-mediated Transcription ROCK->SRE_transcription

Caption: GPR39 Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays mentioned in this guide.

In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., AP39) for a specified duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

In Vivo Ischemia-Reperfusion Model (Renal)
  • Animal Preparation: Anesthetize the animal (e.g., rat) and perform a midline laparotomy to expose the renal pedicles.

  • Ischemia Induction: Occlude the renal arteries and veins with a microvascular clamp for a defined period (e.g., 45 minutes) to induce ischemia.

  • Reperfusion: Remove the clamp to allow blood flow to resume.

  • Treatment: Administer the test compound (e.g., AP39) intravenously or intraperitoneally at a specific time point (e.g., before reperfusion).

  • Sample Collection: Collect blood and kidney tissue samples at a predetermined time after reperfusion (e.g., 24 hours).

  • Outcome Assessment: Analyze blood samples for markers of renal function (e.g., BUN, creatinine) and process kidney tissue for histology and molecular analysis (e.g., oxidative stress markers, inflammatory markers).

Experimental Workflow: From In Vitro to In Vivo

A logical and structured workflow is essential for efficiently translating in vitro discoveries into in vivo validated therapeutic candidates.

experimental_workflow invitro_screening In Vitro Screening (e.g., Cell Viability, ROS) mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, qPCR) invitro_screening->mechanism_of_action dose_response In Vitro Dose-Response (Determine EC50) mechanism_of_action->dose_response lead_optimization Lead Compound Optimization dose_response->lead_optimization invivo_model_selection In Vivo Model Selection (Relevant to Disease) lead_optimization->invivo_model_selection pharmacokinetics Pharmacokinetics (PK) & Tolerability Studies invivo_model_selection->pharmacokinetics invivo_efficacy In Vivo Efficacy Studies (Dose-ranging) pharmacokinetics->invivo_efficacy pharmacodynamics Pharmacodynamics (PD) (Target Engagement) invivo_efficacy->pharmacodynamics correlation_analysis Correlative Analysis (In Vitro vs. In Vivo) pharmacodynamics->correlation_analysis

Caption: Experimental Workflow.

Alternatives and Comparative Analysis

While AP39 represents a sophisticated approach to targeted H₂S delivery, other H₂S donors exist. For instance, simple inorganic salts like sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S) have been used in research. However, they lack mitochondrial targeting and have a very short half-life, necessitating higher doses which can lead to off-target effects. The mitochondria-targeted nature of AP39 allows for significantly lower effective concentrations, as demonstrated by its nanomolar potency in vitro, which translates to a better therapeutic window in vivo.[15]

Similarly, for GPR39, various synthetic agonists have been developed, such as TC-G 1008.[16][17][18] These agonists can exhibit biased agonism, preferentially activating certain downstream pathways.[16][19] This offers the potential for developing drugs with more specific effects and fewer side effects compared to broad activators like zinc. The choice of agonist would depend on the desired therapeutic outcome in a specific disease context.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of modern drug development. The case of AP39 demonstrates a strong correlation between its in vitro protective effects on mitochondria and its therapeutic benefits in a range of in vivo disease models. Similarly, the detailed understanding of the GPR39 signaling pathway allows for the rational design and development of targeted agonists. By carefully selecting in vitro models that recapitulate key aspects of the disease pathophysiology and employing a structured experimental workflow, researchers can increase the predictive value of their preclinical data and accelerate the journey of novel therapeutics from the bench to the bedside.

References

Safety Operating Guide

Navigating the Disposal of EP39: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for substances identified as "EP39." It is crucial to note that "this compound" is not a unique chemical identifier and may refer to different products with distinct hazardous properties. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific guidance.

Identifying Your "this compound"

The designation "this compound" has been associated with several different chemical products. The hazards and, consequently, the disposal procedures for each are distinct. Before proceeding with disposal, it is imperative to identify the specific nature of the "this compound" in your possession.

Product Name/IdentifierChemical NatureKey Hazards
EP39XX Series Coating Part of a two-component coating and lining system.Causes skin and eye irritation. May cause an allergic skin reaction. Part B can cause severe skin burns and eye damage and is a suspected mutagen.[1][2]
Dissolvine E-39 An aqueous solution of Ethylenediaminetetraacetic acid, tetrasodium (B8768297) salt (EDTA).May be corrosive to metals.[3] Causes serious eye irritation.[3] Harmful if inhaled and may cause damage to the respiratory tract through prolonged or repeated exposure.[3]
This compound (HIV-1 Inhibitor) A potent HIV-1 maturation inhibitor.Specific hazard information is not readily available in public sources. As a potent bioactive compound, it should be handled as a toxic substance.
AChE-IN-39 An acetylcholinesterase inhibitor.Acetylcholinesterase inhibitors are generally highly toxic. Specific safety data is not publicly available, but it should be treated as a hazardous chemical waste.

General Disposal Procedures for Hazardous Chemical Waste

The following is a step-by-step guide for the proper disposal of hazardous chemical waste, applicable to the likely candidates for "this compound." This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.

    • A fully buttoned lab coat.

    • If there is a risk of generating aerosols or dust, a properly fitted respirator should be used within a certified chemical fume hood.

  • Waste Segregation: Do not mix different types of chemical waste. This compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be segregated from other waste streams.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with the waste.

    • The label must clearly state "Hazardous Waste," the full chemical name (e.g., "EP39XX Series Part B Waste"), and any relevant hazard warnings (e.g., "Toxic," "Corrosive").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the waste container away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this type of waste down the drain or in the regular trash.

Experimental Protocols

Specific, validated deactivation protocols for "this compound" compounds are not publicly available. Attempting to neutralize or deactivate the chemical waste without a validated protocol from the manufacturer or a peer-reviewed source is not recommended. The primary and accepted protocol is collection and disposal by a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound hazardous waste.

EP39_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal A Identify this compound Variant (Consult SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste (Solid & Liquid) B->C D Use Labeled, Compatible Hazardous Waste Container C->D E Store in Secure Secondary Containment D->E F Arrange for Professional Disposal via EHS E->F Do Not Dispose in Regular Trash or Drain G Licensed Hazardous Waste Facility F->G Final Disposal

Caption: General workflow for the safe disposal of this compound hazardous waste.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between hazard identification and the implementation of appropriate safety and disposal procedures.

Hazard_Safety_Relationship cluster_info Information Gathering cluster_assessment Hazard Assessment cluster_control Control Measures SDS Safety Data Sheet (SDS) for specific this compound product Hazards Identify Physical & Health Hazards SDS->Hazards Exposure Assess Potential Exposure Routes Hazards->Exposure Disposal Determine Correct Disposal Procedure Hazards->Disposal PPE Select Appropriate Personal Protective Equipment Exposure->PPE Emergency Establish Emergency Spill & Exposure Plan Exposure->Emergency

References

Essential Safety and Logistical Guidance for Handling EP39

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with EP39, a potent, experimental HIV-1 maturation inhibitor, stringent adherence to safety protocols is paramount.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound. This compound is intended for research use only and should not be handled by individuals who are not trained in laboratory safety.

Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active small molecule, a comprehensive approach to personal protection is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex, double-gloving recommended. Change immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Handling and Storage

Storage: this compound should be stored at room temperature in continental US; however, storage conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.[1] Keep the container tightly sealed in a dry, well-ventilated place.

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered. Have spill control materials readily available.

  • Weighing and Aliquoting: If working with the solid form of this compound, conduct all weighing and aliquoting within a chemical fume hood or other ventilated enclosure to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

EP39_Handling_Workflow start Start: Review Safety Information prep_ppe 1. Don Personal Protective Equipment (PPE) start->prep_ppe prep_workspace 2. Prepare Workspace in Certified Fume Hood prep_ppe->prep_workspace weigh_compound 3. Weigh this compound Powder prep_workspace->weigh_compound prepare_solution 4. Prepare this compound Solution weigh_compound->prepare_solution experiment 5. Conduct Experiment prepare_solution->experiment decontaminate 6. Decontaminate Workspace and Equipment experiment->decontaminate dispose_waste 7. Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe 8. Doff PPE and Wash Hands Thoroughly dispose_waste->remove_ppe end End: Secure Storage of this compound remove_ppe->end

Caption: Workflow for the safe handling of the experimental compound this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.